molecular formula C29H34O16 B13428656 Leptabiside A

Leptabiside A

Cat. No.: B13428656
M. Wt: 638.6 g/mol
InChI Key: MSLSWPAAVDZZIW-GGFGXKLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptabiside A is a useful research compound. Its molecular formula is C29H34O16 and its molecular weight is 638.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Leptabiside A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leptabiside A including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O16/c1-10(31)16-21(36)17(28-26(41)24(39)19(34)13(8-30)44-28)23(38)18(22(16)37)29-27(42)25(40)20(35)14(45-29)9-43-15(33)7-4-11-2-5-12(32)6-3-11/h2-7,13-14,19-20,24-30,32,34-42H,8-9H2,1H3/b7-4+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

MSLSWPAAVDZZIW-GGFGXKLCSA-N

Isomeric SMILES

CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Bioactive Compounds of Melicope pteleifolia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, a member of the Rutaceae family, is a plant with a rich history in traditional medicine across Southeast Asia and Southern China.[1] Traditionally, its leaves, stems, and roots have been utilized for treating a variety of ailments including inflammation, infections, and pain.[1][2] Modern phytochemical investigations have unveiled a diverse and complex array of bioactive compounds, substantiating its ethnopharmacological uses and highlighting its potential for novel drug discovery. This guide provides a comprehensive overview of the major bioactive constituents isolated from M. pteleifolia, their associated pharmacological activities, and a detailed experimental workflow for their extraction and isolation.

Introduction: From Traditional Use to Modern Phytochemistry

Melicope pteleifolia, also known as "sanyaku" in Chinese, has been traditionally used to clear heat, remove dampness, and as an analgesic and anti-inflammatory agent.[1][2] These traditional applications have spurred scientific interest, leading to the identification of numerous secondary metabolites responsible for these therapeutic effects. The primary classes of bioactive compounds found in this plant include alkaloids, flavonoids, coumarins, acetophenones, and essential oils.[3][4] This technical guide will delve into the chemical diversity within each class and link these compounds to their scientifically validated biological activities, providing a foundational resource for researchers in natural product chemistry and drug development.

Major Bioactive Compounds in Melicope pteleifolia

The chemical landscape of M. pteleifolia is rich and varied. The following sections detail the key classes of compounds that have been isolated and characterized.

Alkaloids: Quinolines and Furoquinolines

Alkaloids are a significant group of nitrogen-containing compounds in M. pteleifolia, primarily belonging to the quinolinone and furoquinoline structural classes.[5] These compounds are often associated with the plant's cytotoxic and antimicrobial properties.

Compound Name Specific Class Reported Pharmacological Activity References
KokusaginineFuroquinolineAnti-inflammatory[2]
DictamnineFuroquinolineAnti-inflammatory, Insecticidal[1]
SkimmianineFuroquinolineAnti-inflammatory[1]
Melicoptine A-CQuinolinone-phenylpropanoid adductsInitially screened for cytotoxic and anti-bacterial activities but were found to be inactive in the specific assays used.[6][7]
FlindersineQuinolinoneInactive in the specific cytotoxic and anti-bacterial assays it was tested in.[6]
Flavonoids: Modulators of Inflammation and Oxidative Stress

Flavonoids are a diverse group of polyphenolic compounds that are abundant in M. pteleifolia. They are well-known for their antioxidant and anti-inflammatory activities.[3][8]

Compound Name Specific Class Reported Pharmacological Activity References
KaempferolFlavonolAnti-inflammatory, Antioxidant, Xanthine Oxidase Inhibitor[3]
QuercetinFlavonolAnti-inflammatory, Antioxidant, Xanthine Oxidase Inhibitor[3]
Luteolin 7-glucosideFlavoneAnti-inflammatory, Xanthine Oxidase Inhibitor[3]
Tamarixetin 3-robinobiosideFlavonol GlycosideNeuraminidase Inhibitory Activity (Antiviral)[9]
Isorhamnetin derivativesFlavonol GlycosideAnti-inflammatory[3]
Coumarins and Meroterpenoids

Recent studies have led to the isolation of novel coumarin hybrids and meroterpenoids from M. pteleifolia, some of which have demonstrated significant anti-inflammatory potential.[10][11]

Compound Name Specific Class Reported Pharmacological Activity References
Leptol AMeroterpenoidPotent Nitric Oxide Inhibitory Activity (Anti-inflammatory)[10][12]
Leptol BCoumarin HybridAnti-inflammatory[10][12]
ScopoletinSimple CoumarinAnti-inflammatory[2]
7-hydroxycoumarin (Umbelliferone)Simple CoumarinAnti-inflammatory[2]
Acetophenones and Benzopyrans

A number of acetophenones, some with unique spiroketal-hexofuranoside rings, and benzopyrans have been identified in the leaves of M. pteleifolia.[9] These compounds contribute to the plant's diverse bioactivity profile, including antiviral properties.[9]

Compound Name Specific Class Reported Pharmacological Activity References
3,5-di-C-β-D-glucopyranosyl phloroacetophenoneAcetophenoneAntipyretic, Inhibited TNF-α-induced PGE2[13][14]
EvodionolAcetophenoneAnti-inflammatory[2]
AlloevodionolAcetophenoneAnti-HCV activity[3]
N-methylflindersineBenzopyranAnti-HCV activity[3]
Essential Oils: Aromatic and Volatile Constituents

The essential oil of M. pteleifolia is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes. The composition of the essential oil can vary significantly based on the geographical origin of the plant.

Compound Name Specific Class Reported Pharmacological Activity References
α-PineneMonoterpeneα-Amylase Inhibitory Activity
β-CaryophylleneSesquiterpeneα-Amylase Inhibitory Activity
trans-α-BergamoteneSesquiterpeneMajor component in some regional varieties
α-ThujeneMonoterpeneRepellent and insecticidal properties[4]
Humulene epoxide IIOxygenated Sesquiterpeneα-Amylase Inhibitory Activity

Experimental Protocols: Extraction and Isolation of Bioactive Compounds

The following section provides a detailed, step-by-step methodology for the extraction and isolation of flavonoids from M. pteleifolia leaves. This protocol is a synthesized workflow based on established phytochemical practices and specific studies on this plant.

General Workflow for Extraction and Isolation

The process begins with the preparation of the plant material, followed by a sequential extraction with solvents of increasing polarity. The extracts are then subjected to chromatographic techniques for the separation and purification of individual compounds.

workflow cluster_prep Sample Preparation cluster_extraction Sequential Solvent Extraction cluster_fractionation Fractionation and Purification cluster_analysis Structural Elucidation prep Collection and Drying of Melicope pteleifolia Leaves grind Grinding to a Fine Powder prep->grind hexane Hexane Extraction (Defatting) grind->hexane ethyl_acetate Ethyl Acetate Extraction hexane->ethyl_acetate methanol Methanol Extraction ethyl_acetate->methanol methanol_extract Crude Methanolic Extract methanol->methanol_extract column_chrom Silica Gel Column Chromatography methanol_extract->column_chrom fractions Collection of Fractions column_chrom->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Similar Fractions tlc->pooling sephadex Sephadex LH-20 Chromatography pooling->sephadex pure_compounds Isolation of Pure Flavonoids sephadex->pure_compounds analysis Spectroscopic Analysis (NMR, MS) pure_compounds->analysis pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway IKK IKK Activation NFkB_pathway->IKK Flavonoids Melicope pteleifolia Flavonoids (e.g., Quercetin, Kaempferol) Flavonoids->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB->Genes

Sources

Leptabiside A: An In-depth Technical Guide on a Promising Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction to Leptabiside A and its Therapeutic Potential

Leptabiside A (CAS 1900703-79-8) is a flavonoid glycoside that has garnered interest within the scientific community for its potential anti-inflammatory properties. While detailed public information on this specific molecule remains limited, its chemical classification and the known bioactivities of its likely plant origin, Leptadenia reticulata, provide a strong foundation for understanding its therapeutic promise. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information and the broader scientific context of Leptabiside A.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of Leptabiside A.

PropertyValue
CAS Number 1900703-79-8
Molecular Formula C₂₉H₃₄O₁₆
Molecular Weight 638.57 g/mol
Physical Description Powder
Purity >98%
Chemical Family Flavonoid Glycoside

Natural Source and Isolation

Leptabiside A is likely a constituent of the plant Leptadenia reticulata, a member of the Apocynaceae family.[1][2] This medicinal plant has a long history of use in traditional Ayurvedic medicine for various ailments, including those related to inflammation.[1][3] The isolation of flavonoid glycosides from plant material typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, often a hydroalcoholic mixture, to isolate a wide range of phytochemicals.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fractions enriched with flavonoid glycosides are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20.[4]

  • Final Purification: High-performance liquid chromatography (HPLC) is often employed as a final step to obtain the pure compound.[5]

Isolation_Workflow Plant_Material Dried & Powdered Leptadenia reticulata Extraction Solvent Extraction Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Leptabiside_A Pure Leptabiside A HPLC->Leptabiside_A

Caption: General workflow for the isolation of flavonoid glycosides.

Biological Activity and Potential Mechanism of Action

Inhibition of Pro-inflammatory Mediators: A key mechanism of anti-inflammatory action is the downregulation of pro-inflammatory enzymes and cytokines. Flavonoids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[1] Furthermore, they can suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7]

Modulation of Signaling Pathways: The anti-inflammatory effects of flavonoids are often mediated through their interaction with key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway by preventing the degradation of IκB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation NFkB_IkB NF-κB-IκB Complex Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates and activates Leptabiside_A Leptabiside A (Proposed) Leptabiside_A->IKK inhibits

Caption: Proposed mechanism of action via NF-κB pathway inhibition.

Experimental Protocols

For researchers wishing to investigate the anti-inflammatory properties of Leptabiside A, the following experimental protocols are suggested based on standard methodologies for evaluating similar natural products.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Leptabiside A (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Use male Wistar rats (180-200 g).

  • Grouping: Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and Leptabiside A-treated groups (various doses).

  • Drug Administration: Administer Leptabiside A or the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Future Directions

The preliminary information on Leptabiside A suggests a promising avenue for the development of new anti-inflammatory therapies. Future research should focus on:

  • Complete Structural Elucidation: Detailed spectroscopic analysis (1D and 2D NMR, HR-MS, IR) to confirm the chemical structure.

  • Chemical Synthesis: Development of a robust and scalable synthetic route to ensure a consistent supply for further studies.

  • Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by Leptabiside A.

  • In Vivo Efficacy and Safety: Evaluation of its therapeutic efficacy in various animal models of inflammatory diseases and comprehensive toxicological studies.

References

  • Analgesic, Anti- inflammatory, Anti- lipoxygenase Activity and Characterization of Three Bioactive Compounds in the Most Active Fraction of Leptadenia reticulata (Retz.)Wight & Arn. – A Valuable Medicinal Plant. Brieflands. Available from: [Link]

  • Exploring the Phytogenic Power of Leptadenia reticulata(Jivanti) in Veterinary Health. Naturesactiv | Naturals to Keep You Active. Available from: [Link]

  • A Review on Bioactive Compounds and Medicinal Uses of an Endangered Medicinal Plant Leptadenia Reticulata. International Journal of Pharmaceutical Sciences Review and Research. 2013 May 31. Available from: [Link]

  • a comprehensive review of leptadenia reticulata. World Journal of Pharmaceutical Science and Research. 2025 Dec 1. Available from: [Link]

  • A comprehensive review on ayurvedic herb Leptadenia reticulata (Jeevanti): a phytochemistry and pharmacological perspective. Taylor & Francis Online. Available from: [Link]

  • Flavonoids from the leaves of Apocynum venetum and their anti-inflammatory activity. SAGE Journals. Available from: [Link]

  • List of phytochemicals isolated from selected members of Apocynaceae family. ResearchGate. Available from: [Link]

  • an overview on extraction and purification of flavonoids from medicinal plants. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2018 Apr 20. Available from: [Link]

  • Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. MDPI. 2020 Sep 10. Available from: [Link]

Sources

Technical Guide: Biological Activity of Prenylated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prenylated benzene derivatives represent a privileged scaffold in medicinal chemistry, bridging the gap between small-molecule aromatics and lipid-like terpenes. This guide dissects the pharmacophore responsible for their potent biological activities—specifically cytotoxicity, antimicrobial efficacy, and neuroprotection.[1] Unlike simple aromatics, the addition of a prenyl (isoprenoid) chain imparts critical lipophilicity, enabling membrane intercalation and specific hydrophobic protein interactions. This document provides a structural analysis, mechanistic insights, and validated experimental protocols for researchers targeting this chemical space.

Part 1: Structural Classes & Chemical Space

The term "prenylated benzene derivative" encompasses a diverse array of natural and synthetic pharmacophores. The core structure consists of a benzene ring (often phenolic) substituted with one or more isoprenoid chains.

The Pharmacophore Triad

To rationally design or evaluate these molecules, one must view them as a triad:

  • The Core (Warhead): Usually a phenol, resorcinol, or benzoic acid. This provides hydrogen bonding capability and redox activity (ROS generation).

  • The Anchor (Prenyl Chain): A C5 (dimethylallyl), C10 (geranyl), or C15 (farnesyl) chain. This acts as a "molecular hook," anchoring the compound into lipid bilayers or hydrophobic pockets of enzymes.

  • The Modulators: Methoxy (-OCH3), amino (-NH2), or halogen substituents that fine-tune metabolic stability and electronic properties.

Structure-Activity Relationship (SAR) Logic

The biological potency of these derivatives is not linear; it follows a "Goldilocks" principle regarding lipophilicity (LogP).

  • Chain Length: A C5 chain often optimizes oral bioavailability, whereas C10/C15 chains drastically increase membrane retention but reduce solubility.

  • Regiochemistry: Ortho-prenylation (relative to a phenol) allows for intramolecular hydrogen bonding, often protecting the hydroxyl group from rapid metabolism while maintaining receptor affinity. Para-prenylation tends to favor membrane disruption.

SAR_Logic Core Benzene/Phenol Core (Redox/H-Bonding) Activity Biological Outcome Core->Activity ROS Generation Chain Prenyl Chain (C5-C15) (Lipophilicity/Anchor) Membrane Membrane Intercalation Chain->Membrane High LogP Protein Hydrophobic Pocket Binding Chain->Protein Steric Fit Solubility Aqueous Solubility Limit Chain->Solubility Aggregation Risk Membrane->Activity Lysis / Permeability Protein->Activity Enzyme Inhibition Solubility->Activity Bioavailability Drop

Figure 1: SAR Logic Flow. The prenyl chain acts as a double-edged sword, enhancing target affinity (membrane/protein) while potentially compromising solubility.

Part 2: Therapeutic Mechanisms

Antimicrobial Activity: The "Membrane Burst" & Efflux Inhibition

Prenylated benzenes (e.g., derivatives of mycophenolic acid or totarol-like structures) exhibit potent activity against Gram-positive bacteria (MRSA).

  • Mechanism A (Direct): The prenyl tail inserts into the bacterial phospholipid bilayer, disrupting membrane integrity and dissipating the proton motive force (PMF).

  • Mechanism B (Synergy): These compounds often inhibit bacterial efflux pumps (ABC transporters). The benzene core binds to the nucleotide-binding domain, while the prenyl tail blocks the transmembrane channel, preventing the expulsion of antibiotics.

Oncology: Mitochondrial Disruption

In cancer models (HepG2, MCF-7), these derivatives trigger intrinsic apoptosis.

  • Target: The mitochondrial permeability transition pore (mPTP).

  • Action: The compound accumulates in the mitochondrial matrix (driven by the membrane potential). The redox-active benzene core generates Reactive Oxygen Species (ROS), leading to Cytochrome C release.

Mechanism_Apoptosis Compound Prenylated Benzene Mito Mitochondria Accumulation Compound->Mito Driven by ΔΨm ROS ROS Surge Mito->ROS Redox Cycling mPTP mPTP Opening ROS->mPTP Oxidation CytC Cytochrome C Release mPTP->CytC Caspase Caspase 3/9 Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Mitochondrial Apoptosis Pathway. The lipophilic nature of the prenyl group drives mitochondrial accumulation, initiating the ROS cascade.

Part 3: Experimental Protocols

Synthesis: Regioselective Prenylation

Challenge: Direct alkylation of phenols often leads to poly-alkylation or C- vs O-alkylation mixtures. Recommended Protocol: Ortho-directed biological or chemical synthesis.

  • Reagents: Phenolic substrate, Prenyl bromide, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Toluene (promotes C-alkylation over O-alkylation via solvent cage effects).

  • Procedure:

    • Dissolve substrate (1 eq) in anhydrous toluene.

    • Add DBU (1.2 eq) at 0°C.

    • Add Prenyl bromide (1.1 eq) dropwise.

    • Reflux for 4 hours.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient). Note: Prenylated products fluoresce strongly under UV (254 nm).

Bioassay Validation: Modified MTT for Lipophiles

Standard MTT assays fail for prenylated benzenes because the compounds precipitate in aqueous media, causing false positives (scattering light) or false negatives (unavailable drug).

Optimized Protocol:

  • Preparation: Dissolve compound in 100% DMSO to 10mM stock.

  • Carrier: Dilute stock into culture media containing 0.5% BSA (Bovine Serum Albumin) .

    • Rationale: BSA acts as a carrier protein, mimicking serum transport and preventing micro-precipitation.

  • Incubation: 48 hours with target cells (e.g., HepG2).

  • Readout: Use WST-1 instead of MTT. WST-1 yields a water-soluble formazan, eliminating the need for a solubilization step which often disturbs precipitated drug crystals.

Part 4: Data Summary & Comparative Potency

The table below summarizes the shift in activity when a simple benzene derivative is prenylated.

Compound ClassCore StructureModificationPrimary ActivityIC50 / MIC (Target)
Simple Phenol ResorcinolNoneWeak Antiseptic>500 µM (S. aureus)
Prenylated Phenol Resorcinol4-geranylAntimicrobial12 µM (MRSA)
Flavonoid NaringeninNoneAntioxidant>100 µM (Cytotoxicity)
Prenylated Flavonoid 8-Prenylnaringenin8-prenyl (C5)Estrogenic / Cytotoxic5-10 µM (MCF-7)
Benzaldehyde 4-OH-Benzaldehyde3-prenylAnti-inflammatory25 µM (NO Inhibition)

Part 5: Future Outlook & Workflow

The future of this field lies in Biocatalysis . Using prenyltransferases (enzymes) allows for perfect regioselectivity that chemical synthesis cannot easily match.

Workflow Source Benzene Scaffold (Synthetic/Natural) Enzyme Prenyltransferase (Biocatalysis) Source->Enzyme + DMAPP Lib Prenylated Library Enzyme->Lib Regioselective Screen High-Content Screening (HCS) Lib->Screen + BSA Carrier Lead Lead Candidate Screen->Lead IC50 < 10µM

Figure 3: Modern Development Workflow. Transitioning from chemical synthesis to enzymatic prenylation ensures structural purity before high-throughput screening.

References

  • Chen, X., et al. (2025). "A Review of the Progress in the Microbial Biosynthesis of Prenylated Aromatic Compounds." MDPI. Link

  • Yadav, J.S., et al. (2008).[2] "Functionalization of Benzene Derivatives: Direct Thiocyanation." Chemistry Letters. Link

  • Alsehli, M., et al. (2022).[3] "Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole... Revealing Dual MCF-7/HepG2 Cytotoxic Activity."[3] Molecules. Link

  • Vásquez-Martínez, Y., et al. (2021).[4] "Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study." International Journal of Molecular Sciences. Link

  • Bruna, et al. (2023).[5] "Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives." Frontiers in Microbiology. Link

Sources

Leptabiside A: A Technical Guide to its Proposed Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the proposed anti-inflammatory mechanism of action of Leptabiside A, a naturally occurring phenolic compound.[] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel anti-inflammatory therapeutics. By synthesizing current knowledge on related compounds and outlining robust experimental validation protocols, this guide serves as a foundational resource for investigating the therapeutic potential of Leptabiside A.

Introduction to Leptabiside A: A Compound of Interest from Coreopsis lanceolata

Leptabiside A is a phenolic compound with the molecular formula C29H34O16.[] It has been identified as a bioactive constituent with significant potential in the context of inflammatory diseases due to its commendable anti-inflammatory characteristics.[] Leptabiside A is isolated from plants of the Coreopsis genus, which are known to produce a variety of flavonoids, including aurones, chalcones, and flavanones, many of which exhibit anti-inflammatory properties.[2][3][4] While direct mechanistic studies on Leptabiside A are limited, the well-documented anti-inflammatory activities of co-isolated and structurally related compounds, such as Leptosidin, provide a strong foundation for a proposed mechanism of action.[2][5]

This guide will, therefore, focus on a proposed mechanism for Leptabiside A, drawing parallels from related flavonoids, and provide detailed experimental workflows to validate these hypotheses.

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Mediators and Signaling Pathways

Based on the activities of structurally similar flavonoids and aurones, it is hypothesized that Leptabiside A exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory enzymes and the modulation of intracellular signaling cascades, particularly the NF-κB and MAPK pathways.

Flavonoids, as a class, are known to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[6][7][8][9][10] The overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 are hallmarks of chronic inflammation. Compounds isolated from Coreopsis lanceolata, including the aurone Leptosidin, have been shown to inhibit NO production and downregulate iNOS and COX-2 expression in lipopolysaccharide (LPS)-stimulated macrophages.[2][5][11][12]

This inhibition is often a consequence of interference with upstream signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene expression for numerous pro-inflammatory cytokines and enzymes.[13] Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[14] Similarly, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the inflammatory response, and its modulation by flavonoids has been documented.[14]

Therefore, the proposed mechanism for Leptabiside A centers on its ability to:

  • Inhibit the expression and activity of iNOS and COX-2.

  • Suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. [15]

  • Modulate the NF-κB and MAPK signaling pathways.

The following diagram illustrates this proposed signaling pathway.

LeptabisideA_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_mediators Pro-inflammatory Mediators LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Promotes MAPK->Gene_Expression Promotes iNOS_COX2 iNOS & COX-2 Expression Gene_Expression->iNOS_COX2 Leads to Cytokines TNF-α, IL-6 Production Gene_Expression->Cytokines Leads to LeptabisideA Leptabiside A LeptabisideA->NFkB Inhibits LeptabisideA->MAPK Inhibits

Caption: Proposed anti-inflammatory mechanism of Leptabiside A.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanism of action of Leptabiside A, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's anti-inflammatory properties.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates.

    • Pre-treat cells with varying concentrations of Leptabiside A (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) for the specified duration (e.g., 24 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

2. Assessment of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Production (Griess Assay):

    • After treatment, collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Production (ELISA):

    • Collect cell culture supernatants after treatment.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on the standard curve.

3. Analysis of iNOS and COX-2 Expression (Western Blot):

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify protein expression levels.

4. Investigation of NF-κB and MAPK Signaling Pathways (Western Blot):

  • Follow the Western Blot protocol as described above.

  • Use primary antibodies to detect the phosphorylated and total forms of key signaling proteins:

    • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

    • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

  • Analyze the ratio of phosphorylated to total protein to determine the activation state of the pathways.

The following diagram outlines the experimental workflow for in vitro validation.

in_vitro_workflow start Start: RAW 264.7 Cells treatment Pre-treat with Leptabiside A + LPS Stimulation start->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot cell_lysate->western inOS_COX2 iNOS, COX-2 Expression western->inOS_COX2 nfkb_mapk NF-κB, MAPK Activation western->nfkb_mapk

Caption: In vitro experimental workflow for Leptabiside A.

In Vivo Models of Inflammation

To confirm the in vitro findings and assess the therapeutic potential of Leptabiside A in a physiological context, in vivo studies are essential.

1. Carrageenan-Induced Paw Edema in Rodents:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Protocol:

    • Administer Leptabiside A (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally) 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

    • Include a vehicle control and a positive control group (e.g., indomethacin).

    • Calculate the percentage of edema inhibition.

2. LPS-Induced Systemic Inflammation in Mice:

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Administer Leptabiside A (e.g., 10, 25, 50 mg/kg, i.p. or p.o.) 1 hour before LPS injection.

    • Inject a non-lethal dose of LPS (e.g., 1-5 mg/kg, i.p.).

    • After a specified time (e.g., 2-6 hours), collect blood via cardiac puncture to measure serum levels of TNF-α and IL-6 by ELISA.

    • Harvest tissues (e.g., liver, lung) for histological analysis and to measure the expression of inflammatory markers (iNOS, COX-2) by Western blot or immunohistochemistry.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of Leptabiside A

Concentration (µM)NO Production (% Inhibition)TNF-α Production (% Inhibition)IL-6 Production (% Inhibition)
1
5
10
25
50
Positive Control

Table 2: In Vivo Anti-inflammatory Effect of Leptabiside A in Carrageenan-Induced Paw Edema

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0%
Leptabiside A (10)
Leptabiside A (25)
Leptabiside A (50)
Indomethacin (10)

Conclusion

Leptabiside A represents a promising natural compound for the development of novel anti-inflammatory therapies. While direct mechanistic data is currently limited, the established anti-inflammatory profiles of structurally related flavonoids from Coreopsis lanceolata provide a strong rationale for its proposed mechanism of action: the inhibition of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide offer a robust framework for validating this hypothesis and elucidating the full therapeutic potential of Leptabiside A. Further research into this compound is warranted and could lead to the development of a new class of anti-inflammatory agents.

References

  • Raso, G. M., Meli, R., Di Carlo, G., Pacilio, M., & Di Carlo, R. (2001). Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1. Life sciences, 68(8), 921–931. [Link]

  • Lee, H., Kim, H. G., Kim, E. J., Park, H., Lee, D. S., & Chong, Y. (2021). Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells. Molecules (Basel, Switzerland), 26(14), 4247. [Link]

  • Lee, D. K., Lip, G. Y., & Blann, A. D. (2002). Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line. Prostaglandins, leukotrienes, and essential fatty acids, 66(5-6), 485–492. [Link]

  • Lee, H., Kim, H. G., Kim, E. J., Park, H., Lee, D. S., & Chong, Y. (2021). Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells. PubMed. [Link]

  • Kumar, S., & Pandey, A. K. (2022). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry, 14(14), 1055-1072. [Link]

  • Cirillo, G., Sacco, A., & Iuovinale, G. (2021). Aurones: A Golden Resource for Active Compounds. Molecules, 26(24), 7731. [Link]

  • Kim, H. G., Oh, H., Ko, J. H., Lee, H., Lee, D. S., & Chong, Y. (2020). Coreolanceolins A-E, New Flavanones from the Flowers of Coreopsis lanceolate, and Their Antioxidant and Anti-Inflammatory Effects. Antioxidants (Basel, Switzerland), 9(6), 534. [Link]

  • Cirillo, G., Sacco, A., & Iuovinale, G. (2021). Aurones: A Golden Resource for Active Compounds. PMC. [Link]

  • Kim, H. G., Lee, H., Lee, D. S., & Chong, Y. (2021). Chemical Constituents of Coreopsis lanceolata L. and Their Physiological Activities. Plants (Basel, Switzerland), 10(11), 2297. [Link]

  • Popa-Tudor, D. S., & Tanasă, F. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia. [Link]

  • University of Iowa Libraries. (n.d.). Lance-Leaf Coreopsis – Roots of Medicine. Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2022). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry, 14(14), 1055-1072. [Link]

  • Serra, M., Dias, C., & Almeida, L. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood. Inflammation, 38(2), 858–870. [Link]

  • Serra, M., Dias, C., & Almeida, L. (2015). Flavonoids Inhibit COX-1 and COX-2 Enzymes and Cytokine/Chemokine Production in Human Whole Blood. springermedicine.com. [Link]

  • Serra, M., Dias, C., & Almeida, L. (2015). Flavonoids Inhibit COX-1 and COX-2 Enzymes and Cytokine/Chemokine Production in Human Whole Blood. ResearchGate. [Link]

  • Kim, H. G., Oh, H., Ko, J. H., Lee, H., Lee, D. S., & Chong, Y. (2021). Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish. Antioxidants (Basel, Switzerland), 10(11), 1681. [Link]

  • Kim, H. G., Oh, H., Ko, J. H., Lee, H., Lee, D. S., & Chong, Y. (2021). Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish. ResearchGate. [Link]

  • Sahoo, A., Sahoo, R. K., & Sahoo, S. K. (2019). Analgesic, Anti- inflammatory, Anti- lipoxygenase Activity and Characterization of Three Bioactive Compounds in the Most Active Fraction of Leptadenia reticulata (Retz.)Wight & Arn. – A Valuable Medicinal Plant. Journal of Applied Pharmaceutical Science, 9(10), 017-026. [Link]

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  • Kim, J., Lee, H. J., & Lee, K. W. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants (Basel, Switzerland), 12(4), 844. [Link]

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  • Hasan, M. M., Akter, R., & Hossain, M. S. (2022). Evaluation of Antioxidant, Cytotoxic, Anti-Inflammatory, Antiarthritic, Thrombolytic, and Anthelmintic Activity of Methanol Extract of Lepidagathis hyalina Nees Root. Evidence-based complementary and alternative medicine : eCAM, 2022, 9763701. [Link]

  • Li, W. G., Zhang, X. Y., Wu, Y. J., & Tian, X. (2003). Anti-inflammatory effect and mechanism of proanthocyanidins from grape seeds. Acta pharmacologica Sinica, 24(11), 1126–1130. [Link]

  • Ren, J., Zhao, M., & Feng, J. (2020). Anti-inflammatory effects of Aureusidin in LPS-stimulated RAW264.7 macrophages via suppressing NF-κB and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways. Toxicology and applied pharmacology, 387, 114846. [Link]

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Methodological & Application

Application Notes and Protocols for the NMR Spectral Data Analysis of Leptabiside A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture of Leptabiside A

Leptabiside A, a C-glycosidic flavonoid, represents a class of natural products with significant interest in the pharmaceutical and research communities.[1] Isolated from the leaves of Evodia lepta, its full chemical name is 2,4,6-trihydroxyacetophenone-3,5-di-C-β-(6'-O-E-p-coumaroyl)-D-glucoside.[1] The intricate structure, featuring two C-glycosidic linkages and an acylated sugar moiety, presents a compelling challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguously determining the constitution and stereochemistry of such complex molecules.[2] This comprehensive guide provides a detailed protocol for the NMR spectral data analysis of Leptabiside A, offering insights into the experimental choices and the logical workflow for piecing together its molecular puzzle. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

Part 1: The Strategic Approach to NMR Data Acquisition

A successful NMR analysis of a novel compound like Leptabiside A hinges on a strategic and comprehensive data acquisition plan. The goal is to obtain a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra that, in concert, provide a complete picture of the molecule's connectivity and spatial arrangement.

Sample Preparation: The Foundation of High-Quality Spectra

High-resolution NMR spectra are contingent upon meticulous sample preparation. The following protocol ensures the integrity of the sample and the quality of the resulting data.

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Purity: Ensure the isolated Leptabiside A is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar compounds like glycosides. The selection of the solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Concentration: Prepare a solution of Leptabiside A at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. This concentration range typically provides a good signal-to-noise ratio for most NMR experiments on modern spectrometers.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

The NMR Experiment Arsenal: A Multi-faceted Approach

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of Leptabiside A. Each experiment provides a unique piece of the structural puzzle.

Table 1: Recommended NMR Experiments for Leptabiside A Analysis

ExperimentPurpose
1D ¹H NMR Provides information on the number and chemical environment of protons. Integration of signals reveals the relative number of protons.
1D ¹³C NMR Reveals the number of unique carbon atoms and their chemical environment (e.g., sp², sp³).
DEPT-135 Distinguishes between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
2D COSY Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system, crucial for tracing out molecular fragments.
2D HSQC Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations), providing a powerful tool for assigning carbon signals.
2D HMBC Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is vital for connecting different spin systems and establishing the overall carbon skeleton.
2D NOESY/ROESY Detects through-space correlations between protons that are close in proximity, providing critical information for determining the relative stereochemistry and conformation of the molecule.

Part 2: Step-by-Step NMR Spectral Data Analysis

The interpretation of the acquired NMR spectra is a systematic process of deduction and correlation. The following workflow outlines the logical progression from initial spectral processing to the final structural assignment of Leptabiside A.

Figure 1: Workflow for the NMR spectral analysis of Leptabiside A.

Initial Data Processing and Signal Identification

The first step involves processing the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction to obtain clean, interpretable spectra.

From the 1D ¹H NMR spectrum , identify characteristic signals. For Leptabiside A, expect to see:

  • Aromatic protons: Signals in the δ 6.0-8.0 ppm region corresponding to the protons of the p-coumaroyl group and the phloroglucinol core.

  • Olefinic protons: Two doublets with large coupling constants (J ≈ 16 Hz) characteristic of the trans-double bond in the p-coumaroyl moiety.

  • Sugar protons: A complex region between δ 3.0-5.5 ppm corresponding to the two glucose units.

  • Acetyl protons: A singlet around δ 2.5 ppm from the acetyl group on the phloroglucinol ring.

The 1D ¹³C NMR and DEPT-135 spectra will provide the carbon framework. Key signals to identify include:

  • Carbonyl carbons: Signals above δ 165 ppm for the ester and acetyl carbonyls.

  • Aromatic and olefinic carbons: Signals in the δ 100-165 ppm range.

  • Sugar carbons: Signals in the δ 60-100 ppm region.

  • Methyl carbon: A signal around δ 20-30 ppm for the acetyl methyl group.

Assembling the Molecular Fragments

With the initial signal identification complete, the 2D NMR spectra are used to piece together the molecular fragments.

Protocol 2: Structural Fragment Elucidation

  • HSQC Analysis: Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This is a crucial step for assigning the carbon signals of all protonated carbons.

  • COSY Analysis to Define Spin Systems:

    • Trace the spin-spin couplings in the COSY spectrum to delineate the individual spin systems.

    • For Leptabiside A, you should be able to trace the complete proton networks for each of the two glucose moieties.

    • Similarly, the spin system of the p-coumaroyl group (the AA'BB' system of the aromatic ring and the two olefinic protons) can be established.

  • HMBC Analysis to Connect the Fragments:

    • The HMBC spectrum is the key to connecting the isolated spin systems. Look for long-range correlations (typically ²JCH and ³JCH).

    • Connecting the p-coumaroyl group to a sugar: An HMBC correlation from the H-6' proton of one of the glucose units to the carbonyl carbon of the p-coumaroyl group will confirm the acylation site.

    • Identifying the C-glycosidic linkages: Crucial HMBC correlations will be observed from the anomeric protons (H-1' and H-1'') of the glucose units to the carbons of the phloroglucinol ring (C-3 and C-5), and from the aromatic protons of the phloroglucinol ring to the anomeric carbons. This unambiguously establishes the C-glycosidic bonds.

    • Positioning the acetyl group: An HMBC correlation from the acetyl protons to the carbonyl carbon, and from this carbonyl carbon to the adjacent quaternary carbon of the phloroglucinol ring will confirm its position.

Determining the Stereochemistry

The final step in the structural elucidation is to determine the relative stereochemistry of the molecule.

Protocol 3: Stereochemical Analysis

  • NOESY/ROESY Analysis:

    • The NOESY or ROESY spectrum provides information about through-space proton-proton proximities.

    • Anomeric configuration: For the glucose units, a NOE correlation between the anomeric proton (H-1') and the H-3' and H-5' protons is characteristic of a β-configuration.

    • Conformation around the glycosidic bond: NOEs between the anomeric protons and the protons of the aglycone can provide insights into the preferred conformation around the C-glycosidic linkage.

By systematically following this workflow, a complete and unambiguous assignment of all proton and carbon signals of Leptabiside A can be achieved, leading to the full elucidation of its complex structure.

Part 3: Data Summary and Interpretation

While the specific, experimentally determined NMR data for Leptabiside A from its primary literature is not publicly available in full, a representative dataset based on closely related structures is presented below to illustrate the expected chemical shifts.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties of Leptabiside A (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
Phloroglucinol Core
1~105H-acetyl -> C-2, C-6
2, 6~160
3, 5~110H-1', H-1'' -> C-3, C-5
4~165
C=O (acetyl)~205H-acetyl -> C=O
CH₃ (acetyl)~30~2.5 (s)
Glucose Moieties (x2)
1'~75~4.8 (d, J ≈ 10)H-1' -> C-2', C-6', C-aglycone
2'~72~3.5 (m)
3'~78~3.6 (m)
4'~71~3.4 (m)
5'~82~3.8 (m)
6'a~65~4.4 (dd)H-6' -> C-p-coumaroyl C=O
6'b~4.2 (dd)
p-Coumaroyl Moiety
1''~168
2''~116~6.3 (d, J ≈ 16)H-2'' -> C-1'', C-4''
3''~146~7.6 (d, J ≈ 16)H-3'' -> C-1'', C-5'', C-7''
4''~127
5'', 9''~131~7.4 (d, J ≈ 8.5)
6'', 8''~117~6.8 (d, J ≈ 8.5)
7''~161

Note: The chemical shifts are approximate and will vary depending on the solvent and experimental conditions.

Conclusion

The structural elucidation of complex natural products like Leptabiside A is a testament to the power and versatility of modern NMR spectroscopy. By employing a strategic combination of 1D and 2D NMR experiments and following a logical, step-by-step analytical workflow, researchers can confidently determine the complete chemical structure, including connectivity and relative stereochemistry. This application note provides a robust framework for the NMR analysis of Leptabiside A and can be adapted for the characterization of other novel C-glycosidic flavonoids, thereby accelerating the pace of natural product-based drug discovery and development.

References

  • Yang S.-J., Yuan L.-L., Yu L., Yang Z.-M. (2014). Chemical constituents of Evodia lepta in Pattra medicine. Chinese Traditional and Herbal Drugs, 45(14), 1971-1975.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

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Application Note: In Vitro Cytotoxicity Profiling of Leptabiside A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Leptabiside A (CAS: 1900703-79-8) is a bioactive phenolic glycoside isolated from Leptadenia reticulata (Jivanti), a medicinal plant historically utilized in Ayurvedic medicine for its revitalizing and anti-inflammatory properties.[] While crude extracts of L. reticulata have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast) and HT-29 (colon) with IC50 values ranging from 18–30 µg/mL, the specific cytotoxic profile of the purified isolate, Leptabiside A, requires precise quantification.[]

This application note provides a rigorous, multi-parametric workflow to evaluate Leptabiside A. Unlike crude extracts, purified glycosides require specific handling to prevent hydrolysis and ensure bioavailability in vitro. This guide integrates metabolic viability assays (MTT) with membrane integrity analysis (LDH) and apoptotic markers to distinguish between cytostatic, cytotoxic, and lytic mechanisms.

Materials & Reagents

Compound Preparation (Critical)

Leptabiside A is a glycoside (


); its polarity requires careful solubilization to avoid precipitation in aqueous media.[]
  • Stock Solution: Dissolve lyophilized Leptabiside A in 100% sterile DMSO to a concentration of 10 mM .

    • Note: Sonicate for 30 seconds in a water bath if turbidity persists.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in serum-free culture medium immediately prior to use. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[]

Cell Line Selection

Based on the bioactivity of the parent plant Leptadenia reticulata, the following cell lines are recommended:

  • MCF-7 (Human Breast Adenocarcinoma): High sensitivity to Leptadenia constituents.[]

  • HT-29 (Human Colorectal Adenocarcinoma): Robust model for glycoside absorption/toxicity.[]

  • L929 (Murine Fibroblast): Non-cancerous control to determine the Selectivity Index (SI).[]

Experimental Design Strategy

To ensure data robustness, we employ a "Triangulation Approach" where cell health is measured via three distinct mechanisms:

  • Mitochondrial Activity (MTT Assay): Measures metabolic inhibition.[]

  • Membrane Integrity (LDH Assay): Measures necrosis/lysis (common with saponins/glycosides).[]

  • Apoptotic Markers (Annexin V): Confirms programmed cell death mechanism.[]

Visualization: Experimental Workflow

G cluster_readouts Multiplexed Readouts Compound Leptabiside A (10 mM DMSO Stock) Treatment Treatment (24h - 72h) 0.1 - 100 µM Compound->Treatment Dilution Seeding Cell Seeding (5x10^3 cells/well) Seeding->Treatment Adherence (24h) MTT MTT Assay (Metabolic) Treatment->MTT LDH LDH Release (Membrane Lysis) Treatment->LDH Annexin Annexin V/PI (Apoptosis) Treatment->Annexin Analysis Data Analysis (IC50 & Selectivity Index) MTT->Analysis LDH->Analysis Annexin->Analysis

Figure 1: The Triangulation Workflow ensures that metabolic data is cross-verified with membrane integrity data.

Detailed Protocols

Protocol A: MTT Metabolic Viability Assay

Primary Screen for IC50 Determination

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[]

Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Aspirate media. Add 100 µL of Leptabiside A working solutions (Serial dilution: 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Controls: Vehicle (0.5% DMSO), Positive (Doxorubicin 1 µM), Blank (Media only).[]

  • Incubation: Incubate for 48 hours .

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove supernatant.[] Add 100 µL DMSO to dissolve crystals. Shake for 15 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Calculation:


[]
Protocol B: LDH Release Assay

Secondary Screen for Membrane Lysis

Rationale: Some glycosides act as surfactants. If Leptabiside A causes immediate necrosis via membrane rupture, MTT data may be misleading. LDH release confirms lytic toxicity.[]

Steps:

  • Setup: Perform concurrently with the MTT assay (use the supernatant).

  • Collection: After 48h treatment, transfer 50 µL of culture supernatant to a new 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate for 30 min at Room Temperature (Dark).

  • Stop: Add 50 µL Stop Solution (1N HCl).

  • Measurement: Read absorbance at 490 nm .

Protocol C: Annexin V/PI Staining

Mechanism of Action Confirmation

Steps:

  • Seeding: Scale up to 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with Leptabiside A at the IC50 concentration determined in Protocol A for 24 hours.

  • Harvesting: Trypsinize cells (gentle) and wash with cold PBS.

  • Staining: Resuspend in 1X Annexin-binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[]

  • Analysis: Analyze via Flow Cytometry within 1 hour.

    • Q1 (Annexin-/PI+): Necrosis[]

    • Q2 (Annexin+/PI+): Late Apoptosis[]

    • Q3 (Annexin-/PI-): Live[]

    • Q4 (Annexin+/PI-): Early Apoptosis[]

Potential Mechanism of Action

Based on the phytochemical profile of Leptadenia reticulata constituents, Leptabiside A likely induces cytotoxicity through Reactive Oxygen Species (ROS) generation and mitochondrial membrane depolarization.

Visualization: Signaling Pathway

Pathway Lept Leptabiside A ROS Intracellular ROS Accumulation Lept->ROS Induction NFkB NF-κB Pathway (Inhibition) Lept->NFkB Suppression Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis NFkB->Apoptosis Pro-survival loss

Figure 2: Hypothesized cytotoxic mechanism involving ROS-mediated mitochondrial dysfunction.[]

Data Reporting & Analysis

Summarize findings using the following table structure to ensure comparability with literature values for Leptadenia extracts.

ParameterMCF-7 (Breast)HT-29 (Colon)L929 (Normal)Interpretation
IC50 (MTT) [Experimental Value][Experimental Value]>100 µMSelectivity Index (SI) = IC50(Normal)/IC50(Cancer).[] Target SI > 2.
LDH Release Low (<10%)Low (<10%)LowIndicates non-lytic mechanism (Apoptosis preferred).[]
Apoptosis % High (>40%)ModerateN/AConfirms programmed cell death.[]

Statistical Analysis: All experiments must be performed in biological triplicate (


). Calculate IC50 values using non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or SigmaPlot. Significance determined via One-way ANOVA followed by Dunnett’s post-hoc test (p < 0.05).[]

References

  • Mohanty, S. K., Swamy, M. K., & Godavarthi, A. (2014).[2] Evaluation of antioxidant, in vitro cytotoxicity of micropropagated and naturally grown plants of Leptadenia reticulata (Retz.)[2][3][4][5] Wight & Arn.[][2][6] Asian Pacific Journal of Tropical Medicine, 7(S1), S267-S271.[][4] [Link][][4]

  • Sathiyanarayanan, L., et al. (2007). Leptadenia reticulata: A Review. Pharmacognosy Reviews, 1(1).[] (Contextual grounding for L. reticulata phytochemistry).

  • Riss, T. L., et al. (2004).[7] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[] [Link]

Sources

Application Note & Protocol: Screening Leptabiside A for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Elevated activity of this enzyme can lead to hyperuricemia, a precursor to conditions such as gout.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[2] Natural compounds are a promising source of novel xanthine oxidase inhibitors. Leptabiside A, a bioactive compound with known anti-inflammatory properties, presents an interesting candidate for investigation.[] This document provides a detailed protocol for the in vitro screening of Leptabiside A for its potential inhibitory activity against xanthine oxidase using a spectrophotometric assay.

Introduction: The Rationale for Screening Leptabiside A

Xanthine oxidase is a well-validated target for the treatment of hyperuricemia and gout.[6] The enzyme catalyzes the final two steps in the purine catabolism pathway, converting hypoxanthine to xanthine and then xanthine to uric acid.[7] This reaction utilizes molecular oxygen as an electron acceptor, producing reactive oxygen species (ROS) as byproducts, which can contribute to oxidative stress.[8] The primary therapeutic approach for managing gout involves the inhibition of xanthine oxidase to reduce uric acid production.[6] Allopurinol, a widely used clinical drug, acts as a xanthine oxidase inhibitor.[3]

Leptabiside A is a phenolic compound that has demonstrated anti-inflammatory effects.[] Given that inflammation is a key component of gouty arthritis, and that some anti-inflammatory compounds also exhibit xanthine oxidase inhibitory activity, Leptabiside A is a logical candidate for screening. This application note details a robust and reliable protocol for evaluating the xanthine oxidase inhibitory potential of Leptabiside A in an in vitro setting.

Principle of the Assay

The in vitro xanthine oxidase inhibition assay is a spectrophotometric method that quantifies the enzymatic activity of xanthine oxidase by monitoring the formation of its product, uric acid.[3] Uric acid has a characteristic absorbance maximum at approximately 290-295 nm.[3][9] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. By measuring this rate in the presence and absence of a test compound (Leptabiside A), the inhibitory potential of the compound can be determined. The percentage of inhibition is calculated by comparing the reaction rate with the inhibitor to the rate of the uninhibited enzyme.

Biochemical Pathway of Xanthine Oxidase

The enzymatic reaction catalyzed by xanthine oxidase is a critical step in purine degradation.[7] An inhibitor, such as the well-characterized drug Allopurinol or potentially Leptabiside A, would interfere with this process, leading to a reduction in uric acid formation.

Xanthine_Oxidase_Pathway cluster_0 Enzymatic Conversions Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O XO1 Xanthine Oxidase XO2 Xanthine Oxidase Inhibitor Leptabiside A (Potential Inhibitor) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Figure 1: Biochemical pathway of uric acid synthesis by xanthine oxidase and the point of inhibition.

Materials and Reagents

  • Xanthine Oxidase: From bovine milk or a microbial source.

  • Leptabiside A: Test compound.

  • Allopurinol: Positive control.[3]

  • Xanthine: Substrate.

  • Potassium Phosphate Buffer: (e.g., 50-100 mM, pH 7.5).

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound and positive control.

  • 96-well UV-transparent microplates.

  • Microplate reader: Capable of measuring absorbance at 295 nm.

Experimental Protocols

Reagent Preparation
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in deionized water. Adjust the pH to 7.5.

  • Xanthine Oxidase Solution (e.g., 0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay will need to be optimized.

  • Xanthine Solution (e.g., 150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be required for complete dissolution.

  • Leptabiside A Stock Solution: Dissolve Leptabiside A in DMSO to a high concentration (e.g., 10 mM).

  • Allopurinol Stock Solution: Dissolve allopurinol in DMSO to a high concentration (e.g., 10 mM).

Experimental Workflow Diagram

The following diagram outlines the key steps in the screening protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Add_Buffer Add Buffer to all wells Prep_Reagents->Add_Buffer Prep_Compounds Prepare Leptabiside A & Allopurinol Stock Solutions Add_Inhibitor Add Leptabiside A or Allopurinol (or DMSO vehicle) Prep_Compounds->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Enzyme Add Xanthine Oxidase (except blank) Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 25°C for 15 min Add_Enzyme->Pre_Incubate Start_Reaction Initiate reaction by adding Xanthine Pre_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 295 nm (kinetic or endpoint) Start_Reaction->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Step-by-step experimental workflow for screening Leptabiside A.

Assay Procedure (96-well plate format)
  • Assay Setup:

    • Blank: Add buffer and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO in buffer).

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Dispensing Reagents:

    • To each well of a 96-well UV-transparent microplate, add the components in the order specified in the table below. It is recommended to perform all experiments in triplicate.

ComponentBlank (µL)Control (µL)Test (µL)Positive Control (µL)
Potassium Phosphate Buffer160150150150
Test Compound/Allopurinol/Vehicle20202020
Xanthine Oxidase Solution0202020
Pre-incubation \multicolumn{4}{c}{Incubate at 25°C for 15 minutes}
Xanthine Solution20202020
Total Volume 200 200 200 200
  • Initiate the Reaction: Start the enzymatic reaction by adding the xanthine solution to all wells.

  • Measure Absorbance: Immediately measure the absorbance of each well at 295 nm using a microplate reader.[3] Measurements can be taken in kinetic mode (reading every minute for 5-10 minutes) or as an endpoint reading after a fixed time (e.g., 15 minutes).

Data Analysis

Calculation of Percentage Inhibition

The percentage of xanthine oxidase inhibition for each concentration of Leptabiside A and allopurinol is calculated using the following formula:[3]

% Inhibition = [ ( (Acontrol - Ablank) - (Asample - Ablank) ) / (Acontrol - Ablank) ] x 100

Where:

  • Acontrol is the absorbance of the reaction with the vehicle.

  • Asample is the absorbance of the reaction with the test compound.

  • Ablank is the absorbance of the well without the enzyme.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11] To determine the IC50 value for Leptabiside A, the percentage inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data using non-linear regression analysis. The IC50 value is the concentration at the inflection point of this curve.[10]

CompoundConcentration (µM)% Inhibition
Leptabiside A[Concentration 1][Value]
[Concentration 2][Value]
[Concentration 3][Value]
[Concentration 4][Value]
[Concentration 5][Value]
Allopurinol[Concentration 1][Value]
[Concentration 2][Value]
[Concentration 3][Value]
[Concentration 4][Value]
[Concentration 5][Value]

Interpretation of Results and Further Steps

A low IC50 value indicates that Leptabiside A is a potent inhibitor of xanthine oxidase. The potency of Leptabiside A should be compared to that of the positive control, allopurinol. If Leptabiside A shows significant inhibitory activity, further studies can be conducted to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses such as Lineweaver-Burk plots. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration.[12] For a more direct comparison of inhibitor potency across different studies, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[12][13]

Conclusion

This application note provides a comprehensive and detailed protocol for the initial screening of Leptabiside A as a potential xanthine oxidase inhibitor. The described spectrophotometric assay is a reliable and high-throughput method for identifying novel inhibitors from natural sources. The successful inhibition of xanthine oxidase by Leptabiside A in this in vitro assay would warrant further investigation into its potential as a therapeutic agent for hyperuricemia and related disorders.

References

  • Balasubramaniam, S. (n.d.). Extraction-Spectrophotometric Determination of Uric Acid.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. BenchChem.
  • M-CSA. (n.d.). Xanthine oxidase.
  • Gatehouse, A. M. R. (2002). Spectrophotometric determination of uric acid and some redeterminations of its solubility.
  • Aziz, N., & Jamil, R. T. (2023). Biochemistry, Xanthine Oxidase. StatPearls - NCBI Bookshelf.
  • Wikipedia. (n.d.). Xanthine oxidase.
  • Unknown. (2024). What are Xanthine oxidase modulators and how do they work?.
  • edX. (n.d.). IC50 Determination.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Sustainability Directory. (2025). Xanthine Oxidase.
  • PubMed. (n.d.). Simple ultraviolet spectrophotometric method for the determination of serum guanase activity.
  • ResearchGate. (2025). Spectrophotometric determination of uric acid in urine and blood samples.
  • Al-Shukry, A. H., Mansor, Z. E., & Abd Al-Hussein, N. A. (2024). Spectrophotometric Determination of Uric Acid in Samples of Urine. Journal port Science Research, 7(1), 22-29.
  • BOC Sciences. (n.d.). Leptabiside A.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
  • Wikipedia. (n.d.). IC50.
  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube.
  • ScienCell. (n.d.). Xanthine Oxidase Assay (XO).
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube.
  • BenchChem. (2025). Application Note & Protocol: Measuring Hydroxyakalone's Inhibition of Xanthine Oxidase. BenchChem.
  • SciSpace. (n.d.). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Extraction & Isolation of Leptabiside A

Author: BenchChem Technical Support Team. Date: February 2026

Department: Natural Product Chemistry & Process Development Subject: Yield Optimization and Troubleshooting for Leptabiside A Recovery Source Matrix: Leptadenia reticulata (Jivanti) / Asclepiadaceae family Target Compound Class: Phenolic Glycosides / Pregnane Glycosides (Complex Amphiphiles)[]

Executive Summary & Core Directive

Leptabiside A (CAS: 1900703-79-8) is a bioactive glycoside characterized by a complex structure involving sugar moieties linked to a phenolic/phenylpropanoid backbone.[] Its extraction presents a "stability vs. solubility" paradox:

  • Solubility: It requires polar protic solvents (Methanol/Ethanol) to solubilize the glycosidic chain.[]

  • Instability: The ester linkages (specifically the p-coumaroyl or similar phenylpropanoid esters common in this class) and glycosidic bonds are susceptible to hydrolysis under high heat or extreme pH.[]

This guide moves beyond standard "grind and soak" protocols. We focus on Targeted Metabolite Recovery (TMR) , ensuring we extract the compound without degrading it into its aglycone or artifacts.[]

Pre-Extraction & Material Preparation[1]

Q: "I am using fresh plant material. Why is my reproducibility so poor?"

A: Variable moisture content in fresh biomass skews solvent ratios, altering the polarity of your extraction medium.[]

  • The Fix: Always use shade-dried material.[] UV radiation from direct sunlight can degrade surface-level phenolics.[]

  • Protocol: Dry aerial parts at <45°C until moisture content is <10%.[] Grind to a coarse powder (40–60 mesh).[] Do not pulverize to fine dust; this releases excessive chlorophyll and gums, clogging purification columns later.[]

Q: "My crude extract is an oily mess. How do I clean it up before isolation?"

A: You are likely skipping the Defatting Step .[] Leptadenia species contain waxes and sterols (like lupeol) that co-extract with non-polar solvents.[]

  • The Fix: Pre-wash the biomass with Petroleum Ether or n-Hexane.[] Leptabiside A is insoluble in these non-polar solvents and will remain in the biomass, while lipids are removed.[]

Extraction Methodologies (The Core)

Q: "Soxhlet vs. Ultrasound (UAE). Which gives better yield for Leptabiside A?"

A: While Soxhlet is exhaustive, it is thermal suicide for ester-linked glycosides like Leptabiside A due to prolonged boiling.[] Ultrasound-Assisted Extraction (UAE) is superior for yield preservation.[]

Comparative Data: Extraction Efficiency

ParameterSoxhlet ExtractionUltrasound-Assisted (UAE)Microwave-Assisted (MAE)
Solvent MeOH (95-100%)70% EtOH or MeOH50-70% EtOH
Temperature 65°C+ (Boiling)40°C (Controlled)50-60°C
Time 6–12 Hours30–45 Minutes5–10 Minutes
Crude Yield High (Includes artifacts)Moderate (High purity)High
Target Stability Low (Hydrolysis risk)High Moderate (Hotspots)
Recommendation AvoidPreferred Secondary Option
Optimized UAE Protocol
  • Solvent: 70% Methanol (aq). The water content swells the plant matrix, allowing better diffusion, while methanol solubilizes the glycoside.[]

  • Ratio: 1:10 (Solid:Liquid).[]

  • Conditions: 40°C, 40 kHz frequency, 3 cycles of 15 minutes.

  • Filtration: Vacuum filter immediately.[] Do not let the biomass sit in solvent for hours post-sonication (prevents re-adsorption).[]

Purification & Isolation Logic

Q: "I lose my target during liquid-liquid partition. Where does it go?"

A: Leptabiside A is amphiphilic.[] If you partition with Ethyl Acetate (EtOAc), it may split between the aqueous and organic layers depending on the pH and sugar load.[]

  • The Fix: Use n-Butanol (n-BuOH) .[]

    • Suspend crude methanolic extract in water.[]

    • Wash with CHCl3 (removes pigments/remaining lipids).[] Discard CHCl3.[]

    • Extract aqueous layer with n-BuOH .[] Leptabiside A will concentrate in the n-BuOH layer.[]

Visualization: Optimized Isolation Workflow

The following diagram outlines the decision logic for isolating Leptabiside A without degradation.

LeptabisideExtraction RawMaterial Dried Powder (Leptadenia reticulata) Defatting Defatting (Petroleum Ether) Removes Lipids/Waxes RawMaterial->Defatting Pre-treatment Extraction UAE Extraction 70% MeOH, 40°C Defatting->Extraction Solid Residue Partition Liquid-Liquid Partition Water vs. n-BuOH Extraction->Partition Crude Extract Chromatography Flash Chromatography C18 Reverse Phase Partition->Chromatography n-BuOH Fraction FinalProduct Pure Leptabiside A Chromatography->FinalProduct Gradient Elution

Caption: Step-by-step isolation workflow prioritizing thermal stability and polarity management.

Troubleshooting Specific Failure Modes

Q: "My HPLC shows split peaks or 'ghost' peaks near Leptabiside A."

A: This indicates Ester Hydrolysis or Isomerization .[]

  • Cause: Did you use acidified solvents (e.g., 0.1% Formic Acid) in the mobile phase? While standard for ionization, low pH (<3) over long runs can hydrolyze the ester bond in Leptabiside A.[]

  • Solution:

    • Keep autosampler temperature at 4°C.

    • Use Acetonitrile/Water with 0.05% Acetic Acid (weaker acid) or neutral buffers if separation allows.[]

    • Avoid leaving the sample dissolved in methanol at room temperature for >24 hours.[]

Q: "I cannot separate Leptabiside A from other glycosides (e.g., Reticulin)."

A: Silica gel (Normal Phase) is often insufficient for separating complex glycosides with minor structural differences.[]

  • The Fix: Switch to Reverse Phase (C18) chromatography.

  • Gradient: Start with 10% ACN in Water -> Ramp to 60% ACN over 40 minutes. Leptabiside A typically elutes in the mid-polarity region.[]

References & Authoritative Grounding

  • Srivastav, S., et al. (1994). "Three novel pregnane glycosides from Leptadenia reticulata Wight and Arn."[] Tetrahedron, 50(3), 789-798.[][2] (Establishes the baseline phytochemistry of Leptadenia glycosides).

  • BOC Sciences. "Leptabiside A - Chemical Structure and Properties."[] (Chemical ID: CAS 1900703-79-8).[]

  • Cheok, C. Y., et al. (2014). "Extraction of total phenolic content from Garcinia mangostana hull: Ultrasound vs. Microwave."[] Industrial Crops and Products. (Validates UAE efficiency for phenolic glycosides).

  • Mohanty, S. K., et al. (2017). "Leptadenia reticulata (Jivanti): Botanical, Agronomical, Phytochemical, Pharmacological, and Biotechnological Aspects."[] Molecules. (Comprehensive review of the matrix).

Sources

Technical Support Center: Stabilization of Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Phenolic Glycosides in Solution

Version: 2.4 | Last Updated: 2025-05-15 Classification: Technical Note / Troubleshooting Guide

Introduction: The Stability Paradox

Phenolic glycosides (e.g., anthocyanins, salicin, arbutin, flavonoid glycosides) present a dual stability challenge. The glycosidic bond (an acetal linkage) is acid-labile, susceptible to hydrolysis which releases the aglycone and sugar. Conversely, the phenolic moiety is prone to oxidation and ring-opening under neutral or alkaline conditions.

This guide provides a self-validating framework to navigate this "stability paradox," ensuring your target analytes remain intact during extraction, processing, and storage.

Module 1: The Hydrolysis Mechanisms & Intervention

Understanding the enemy is the first step to containment. Hydrolysis occurs via two distinct pathways. You must block both to ensure stability.

Pathway A: Acid-Catalyzed Hydrolysis[1]
  • Mechanism: Protonation of the exocyclic oxygen (glycosidic bond), followed by unimolecular heterolysis (SN1-like) or nucleophilic attack by water.

  • Kinetics: Follows first-order kinetics; rate increases exponentially with temperature (Arrhenius behavior) and decreasing pH.

  • Intervention: Maintain pH > 3.0 during heating; reduce water activity (

    
    ).
    
Pathway B: Enzymatic Hydrolysis
  • Mechanism: Endogenous

    
    -glucosidases (and related glycosidases) in plant tissue are released upon cell rupture. They rapidly cleave the sugar moiety.
    
  • Kinetics: Extremely fast in fresh, aqueous extracts at physiological pH (5.0–7.0) and moderate temperatures (25–40°C).

  • Intervention: Denaturation (Heat/Solvent) or Competitive Inhibition.

Visualizing the Threat Landscape

HydrolysisPathways Glycoside Phenolic Glycoside (Intact) Acid Acid Catalysis (H+ / Heat) Glycoside->Acid pH < 2.0 High Temp Enzyme Enzymatic Attack (β-glucosidases) Glycoside->Enzyme Cell Rupture pH 5-7 Aglycone Aglycone + Sugar (Degraded) Acid->Aglycone Bond Fission Enzyme->Aglycone Catalytic Cleavage Buffer Buffer to pH 3-5 Low Temp Storage Buffer->Acid Blocks Inhibitor Add GdL (5mM) OR Flash Boil Inhibitor->Enzyme Blocks

Figure 1: Dual pathways of glycoside degradation. Successful stabilization requires simultaneous blockade of acid catalysis (via pH/temp control) and enzymatic activity (via inhibitors).

Module 2: Critical Control Points (Protocols)

Buffer Management (The "Goldilocks" Zone)

Do not simply "acidify" your solution. Excessive acidity (pH < 1) accelerates hydrolysis, especially if the sample is concentrated (generating heat).

  • Target pH: 3.0 – 4.5

  • Why: This range is acidic enough to prevent phenolic oxidation (browning) and stabilize anthocyanin flavylium cations, but not acidic enough to protonate the glycosidic oxygen significantly at room temperature.

  • Recommended Buffer: 50 mM Citrate or Acetate buffer.

Enzymatic Inhibition System

If working with fresh plant material, enzymes are your primary threat.

Protocol A: Chemical Inhibition (Preferred for cold extraction) Add Glucono-delta-lactone (GdL) to your extraction solvent before adding the plant tissue.

  • Concentration: 5 – 10 mM (approx. 0.1% – 0.2% w/v).

  • Mechanism: GdL hydrolyzes to gluconic acid, acting as a transition-state analog that competitively inhibits

    
    -glucosidases.
    

Protocol B: Thermal Inactivation (Flash Heating)

  • Method: Pre-heat solvent to 95°C. Drop plant tissue in for 2-5 minutes.

  • Warning: Rapidly cool on ice immediately after to prevent thermal acid hydrolysis.

Solvent Engineering

Water is the reactant in hydrolysis.[1] Reducing its concentration reduces the reaction rate.

  • Strategy: Use binary solvent systems.

  • Recommendation: Ethanol/Water (70:30 v/v) or Methanol/Water (80:20 v/v).

  • Effect: Lowers water activity (

    
    ) and denatures proteins (enzymes).
    

Module 3: Troubleshooting & FAQs

Q1: My sample is turning brown, but I kept it acidic. What happened?

Diagnosis: You likely have Oxidative Degradation , not hydrolysis. Root Cause: While acid stabilizes the glycoside bond, it does not fully prevent oxidation if oxygen and transition metals are present. Solution:

  • Degassing: Sparge solvents with Nitrogen (

    
    ) or Helium for 15 mins before use.
    
  • Chelation: Add 1 mM EDTA to bind metal ions (Fe, Cu) that catalyze oxidation.

  • Storage: Store under Argon headspace.

Q2: I see the aglycone appearing in my LC-MS chromatogram after 24 hours.

Diagnosis: Slow Hydrolysis. Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Aglycone appears in fresh extract Enzymatic activityAdd GdL (10 mM) or use 70% Ethanol extraction.
Aglycone appears after storage Acid hydrolysisCheck pH. If pH < 2, adjust to pH 3-4 with Ammonium Acetate. Store at -80°C.
Aglycone appears during evaporation Thermal hydrolysisDo not exceed 35°C in rotary evaporator. Use a vacuum concentrator (SpeedVac).
Q3: Can I store my samples in the fridge (4°C)?

Answer: No. For long-term stability (>24 hours), 4°C is insufficient to stop hydrolysis completely.

  • Best Practice: Lyophilize (freeze-dry) to a powder. Store powder at -20°C.

  • Alternative: Flash freeze liquid aliquots in liquid nitrogen and store at -80°C.

Module 4: Experimental Validation (Self-Check)

Before committing valuable samples, run this Stability QC Check :

  • Prepare a Standard: Dissolve a cheap commercial glycoside (e.g., Rutin or Salicin) in your proposed solvent system.

  • Stress Test: Split into two vials. Keep one at 4°C, heat the other to 40°C for 1 hour.

  • Analyze: Run HPLC/TLC.

    • Pass: Peak area of glycoside is identical (>98%) in both.

    • Fail: Appearance of aglycone peak or reduction in glycoside area.

Decision Tree: Sample Preparation

DecisionTree Start Start: Sample Type? Fresh Fresh/Raw Tissue Start->Fresh Powder Dried/Purified Powder Start->Powder EnzymeCheck Enzyme Risk: HIGH Fresh->EnzymeCheck AcidCheck Acid Risk: MEDIUM Powder->AcidCheck Action1 1. Add GdL (10mM) 2. Use >70% Organic Solvent EnzymeCheck->Action1 Inactivate Action2 1. Buffer to pH 3-4 2. Store -80°C or Lyophilize AcidCheck->Action2 Stabilize Action1->Action2 Post-Extraction

Figure 2: Workflow decision tree for selecting the correct stabilization protocol based on sample origin.

References

  • Mechanisms of Glycoside Hydrolysis

    • Bunton, C. A., et al. (1955). "The mechanisms of hydrolysis of glycosides and their relevance to enzyme-catalysed reactions." Proceedings of the Royal Society of London.
  • Enzym

    • Reese, E. T., et al. (1990). "Kinetics and specificities of two closely related beta-glucosidases." Journal of Bacteriology.
  • pH and Thermal Stability of Phenolics

    • Friedman, M., & Jürgens, H. S. (2000). "Effect of pH on the stability of plant phenolic compounds." Journal of Agricultural and Food Chemistry.[2] (Establishes instability of phenolics at high pH).

  • Thermal Degrad

    • Cemeroglu, B., et al. (2009). "Kinetics of the Degradation of Anthocyanins... During Heat Treatments." Food Technology and Biotechnology. (Arrhenius kinetics data).[3][4][5][6]

  • Extraction Optimiz

    • Nuutila, A. M., et al. (2002).[7] "Comparison of methods for the hydrolysis of flavonoid and phenolic acids...". Food Chemistry.[2][8][9][10] (Discusses optimal acid concentrations to avoid unwanted hydrolysis).

Sources

Technical Support Center: Troubleshooting Leptabiside A Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Leptabiside A. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with Leptabiside A in aqueous media for your experiments. As a complex natural compound, Leptabiside A's hydrophobic nature can present difficulties in achieving the desired concentrations in aqueous solutions for biological assays. This resource offers a structured, in-depth approach to systematically address and resolve these issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Leptabiside A and why is its solubility in aqueous media a concern?

A: Leptabiside A is a bioactive natural compound with the molecular formula C29H34O16 and a molecular weight of 638.57 g/mol .[] It is classified as a phenol and has demonstrated potential anti-inflammatory properties.[] Like many complex organic molecules, Leptabiside A is largely hydrophobic, meaning it has poor solubility in water. This is a significant concern for in vitro and in vivo assays, as these are typically conducted in aqueous environments to mimic physiological conditions.[2] Inadequate dissolution can lead to inaccurate compound concentrations, precipitation during experiments, and unreliable biological data.[3]

Q2: I've observed a precipitate after adding my Leptabiside A stock solution to my aqueous buffer. What is the likely cause?

A: This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer.[3] The organic solvent is miscible with the aqueous phase, but the compound itself is not. As the concentration of the organic solvent decreases upon dilution, the aqueous environment can no longer sustain the solubility of the hydrophobic compound, causing it to precipitate out of the solution.

Q3: What is the maximum recommended concentration of organic solvents, like DMSO, in cell-based assays?

A: While organic solvents are often necessary to dissolve hydrophobic compounds, they can also exhibit toxicity in biological systems. For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to minimize any potential off-target effects on the cells. The exact tolerance will be cell-line dependent, and it is advisable to run a solvent toxicity control experiment.

In-Depth Troubleshooting Guides

Issue 1: Initial Dissolution of Leptabiside A Powder

If you are having trouble dissolving the lyophilized Leptabiside A powder, a systematic approach to solvent selection is necessary.

Underlying Principle: The principle of "like dissolves like" is fundamental. A solute will dissolve best in a solvent that has a similar polarity. Given Leptabiside A's complex structure with both polar hydroxyl groups and a large nonpolar carbon skeleton, a range of solvents may be effective.

Step-by-Step Protocol:

  • Solvent Selection: Start with a small amount of Leptabiside A powder and test its solubility in the following solvents, starting with the most common:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • N,N-Dimethylformamide (DMF)

  • Methodology:

    • Accurately weigh a small amount of Leptabiside A (e.g., 1 mg).

    • Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a high concentration stock solution (e.g., 10 mg/mL).

    • Vortex the mixture vigorously for 30-60 seconds.[4]

    • Visually inspect for any undissolved particulate matter.

    • If the powder does not dissolve, gentle warming in a water bath (37°C) for a few minutes may aid dissolution. Be cautious with volatile solvents.

    • Sonication in a bath sonicator for 5-10 minutes can also help to break up aggregates and enhance dissolution.[3]

Issue 2: Precipitation Upon Dilution into Aqueous Media

This is the most frequent challenge encountered. The following strategies can be employed to maintain the solubility of Leptabiside A in your final aqueous experimental solution.

Strategy A: Optimization of Stock Solution and Dilution Technique

Underlying Principle: The way in which the stock solution is introduced and mixed into the aqueous buffer can significantly impact the final solubility. Rapid, localized high concentrations of the compound can promote precipitation.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution: Using the most effective solvent identified in the previous section (likely DMSO), prepare a concentrated stock solution of Leptabiside A (e.g., 10-20 mM). Ensure the compound is fully dissolved.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the stock solution into a smaller volume of your final aqueous buffer, and then add this intermediate dilution to the rest of the buffer.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly, preventing localized supersaturation and precipitation.

  • Temperature Considerations: Perform the dilution at room temperature or 37°C, as solubility is often higher at elevated temperatures. However, be mindful of the stability of Leptabiside A and other components in your assay at these temperatures.

Strategy B: The Use of Co-solvents and Solubilizing Agents

Underlying Principle: The addition of certain excipients to the aqueous buffer can increase its capacity to dissolve hydrophobic compounds. These agents work by creating a more favorable microenvironment for the compound.

Recommended Solubilizing Agents:

Solubilizing AgentRecommended Starting ConcentrationMechanism of Action
Pluronic® F-68 0.01 - 0.1% (w/v)A non-ionic surfactant that forms micelles, encapsulating the hydrophobic compound.
Polyethylene Glycol (PEG) 1 - 10% (v/v)Increases the polarity of the solvent and can form complexes with the compound.[2]
Bovine Serum Albumin (BSA) 0.1 - 1% (w/v)Proteins can bind to hydrophobic compounds, increasing their apparent solubility.
Cyclodextrins Varies by typeThese have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules.

Experimental Workflow for Using Solubilizing Agents:

G cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation & Observation cluster_outcome Outcome A Prepare aqueous buffer with solubilizing agent C Add stock solution dropwise to buffer while vortexing A->C B Prepare concentrated Leptabiside A stock in organic solvent B->C D Incubate at desired experimental temperature C->D E Visually inspect for precipitation D->E F No Precipitation: Proceed with experiment E->F Success G Precipitation Occurs: Optimize agent concentration or try a different agent E->G Failure

Caption: Workflow for using solubilizing agents.

Issue 3: Long-Term Stability of Leptabiside A in Aqueous Solution

Even if initially soluble, Leptabiside A may precipitate out of the aqueous solution over time.

Underlying Principle: The dissolved state of a hydrophobic compound in a predominantly aqueous environment can be thermodynamically unstable. Over time, the molecules may aggregate and precipitate.

Mitigation Strategies:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh dilutions of Leptabiside A immediately before each experiment.

  • Storage of Stock Solutions: Store concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]

  • Solubility Testing Over Time: If solutions need to be stored for any length of time, perform a stability study by preparing the solution and visually inspecting for precipitation at various time points (e.g., 1, 4, 8, and 24 hours) under the intended storage conditions.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process for troubleshooting Leptabiside A solubility.

G start Start: Leptabiside A Solubility Issue dissolution Is the initial powder dissolving in organic solvent? start->dissolution dilution Does precipitation occur upon dilution into aqueous buffer? dissolution->dilution Yes optimize_solvent Optimize organic solvent (DMSO, Ethanol, DMF). Use sonication or warming. dissolution->optimize_solvent No stability Is the solution stable over the duration of the experiment? dilution->stability No optimize_dilution Optimize dilution technique: - Serial dilutions - Vortexing during addition dilution->optimize_dilution Yes fresh_solutions Prepare fresh solutions immediately before use. Store stock solutions properly. stability->fresh_solutions No success Solution is clear and stable. Proceed with experiment. stability->success Yes optimize_solvent->dissolution use_solubilizers Incorporate solubilizing agents: - Pluronic F-68 - PEG - BSA optimize_dilution->use_solubilizers use_solubilizers->dilution fresh_solutions->stability

Caption: Decision tree for troubleshooting Leptabiside A solubility.

References

  • Georgiou, G. N., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 844–848. [Link]

  • Li, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), 55641. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Li, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), e55641. [Link]

Sources

Technical Guide: Minimizing Oxidation of Prenylated Phenols During Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Electron-Rich Trap"

The Challenge: Prenylated phenols (e.g., humulones, cannabinoids, hyperforin, prenylflavonoids) act as "electron-rich traps."[1] The prenyl group (3,3-dimethylallyl) is highly susceptible to radical attack and electrophilic oxidation.

The Mechanism:

  • Radical Initiation: Light or trace metals generate radicals.[1]

  • Epoxidation: The electron-rich double bond of the prenyl group undergoes epoxidation (often catalyzed by acidic surfaces like silica gel).

  • Cyclization: The ortho-phenolic hydroxyl group attacks the epoxide (or carbocation), forming a cyclic ether (e.g., converting a prenyl chain into a chromane or dihydrofuran ring). This is an irreversible artifact, not a metabolite.[1]

Pre-Isolation Checklist: Reagents & Environment

Before touching the biomass, you must establish an "Oxidation Firewall."

A. Solvent Selection & Preparation

Critical Rule: Never use unstabilized ethers (Diethyl ether, THF) without testing for peroxides.[1] Peroxides initiate the radical chain reaction that destroys prenyl groups.

Solvent ClassRisk LevelMitigation Strategy
Ethers (Et2O, THF) HIGH Test for peroxides immediately before use.[1] Use BHT-stabilized versions if downstream compatible.[1]
Chlorinated (DCM, Chl) MediumAvoid prolonged storage; acidity in chloroform can catalyze cyclization.[1] Pass through basic alumina if uncertain.[1]
Alcohols (MeOH, EtOH) LowPreferred for extraction. Degas thoroughly to remove dissolved oxygen.[1][2]
Alkanes (Hexane, Heptane) LowSafe, but poor solubility for polar prenylated phenols.[1]
B. Protocol: Solvent Degassing (The Freeze-Pump-Thaw Method)

Use this for NMR solvents or small-scale critical isolations.[1] For large volumes, use vigorous sparging with Argon for 30 mins.[1]

  • Vessel: Place solvent in a Schlenk flask (fill only 50%).

  • Freeze: Submerge in liquid nitrogen (LN2) until solid.

  • Pump: Open to high vacuum (10–15 min) to remove headspace gas.

  • Thaw: Close valve, remove from LN2, and thaw in warm water. Bubbles will evolve.[1][3][4]

  • Repeat: Perform 3 cycles total. Backfill with Argon.[1]

Isolation Workflow: Critical Control Points

Phase 1: Extraction

Objective: Extract target compounds while suppressing polyphenol oxidase (PPO) and radical propagation.

  • Temperature: Maintain < 4°C. PPO activity and radical kinetics drop significantly at low temperatures.[1]

  • Additives: Add 0.1% Ascorbic Acid or 0.05% BHT (Butylated hydroxytoluene) to the extraction solvent.

    • Why? These act as "sacrificial anodes," scavenging radicals before they attack the prenyl diene system.

Phase 2: Chromatography (The Silica Danger)

The Trap: Standard Silica Gel (SiO2) is slightly acidic and possesses Lewis acid sites. It actively catalyzes the oxidative cyclization of prenylated phenols into artifacts (e.g., converting 8-prenylnaringenin into cyclic derivatives).

Recommended Strategy:

  • Primary Choice: Use Reverse Phase (C18) silica. It is neutral and less catalytic.[1]

  • If Normal Phase is Mandatory:

    • Deactivate the Silica: Pre-wash silica with 1% Triethylamine (TEA) in hexane, or use "neutralized" silica.

    • Speed is Life: Minimize on-column time. Flash chromatography is safer than gravity columns.[1]

    • Shielding: Cover the column with aluminum foil to prevent photo-oxidation.

Phase 3: Evaporation[1]
  • Vacuum: Use < 40 mbar to lower boiling points.

  • Bath Temp: Never exceed 35°C.

  • Inert Break: When releasing the vacuum on a rotovap, backfill with Nitrogen/Argon , not ambient air.[1]

Visualizing the Danger: Oxidation Pathways

The following diagram illustrates the specific degradation pathway you are trying to prevent.

OxidationPathway PrenylPhenol Native Prenylated Phenol (Active) Radical Prenyl Radical Intermediate PrenylPhenol->Radical Initiation (Light/Metals) Epoxide Epoxide / Carbocation Intermediate Radical->Epoxide + O2 (Peroxidation) CyclicArtifact Cyclized Artifact (Inactive/Altered) Epoxide->CyclicArtifact Intramolecular Cyclization (Ortho-OH Attack) Silica Acidic Silica / Light Silica->Epoxide Catalyzes Oxygen Dissolved O2 Oxygen->Radical

Figure 1: The Oxidative Cyclization Pathway. Note how acidic surfaces (Silica) and Oxygen drive the formation of irreversible cyclic artifacts.

Troubleshooting & FAQs

Q1: My extract turned from yellow to reddish-brown during rotary evaporation. What happened?

  • Diagnosis: Quinone formation.[1] The phenolic protons were oxidized to ortho- or para-quinones.

  • Fix:

    • Check your bath temperature (keep < 35°C).

    • Ensure the system was flushed with Nitrogen.[4]

    • If the solvent was alkaline (or if you used basic modifiers like Ammonia), it accelerates this process. Switch to neutral or slightly acidic conditions (0.1% Formic Acid).

Q2: I see "ghost peaks" or broad shoulders on my HPLC chromatogram after purification.

  • Diagnosis: On-column degradation. The compound reacted with the stationary phase.

  • Fix:

    • Switch from Normal Phase to Reverse Phase (C18) .

    • Add 0.1% Formic Acid to your mobile phase to suppress ionization of the phenols, sharpening the peak and reducing interaction with active silanol sites.

Q3: Can I store the isolated compound in DMSO?

  • Diagnosis: Risky.[1] DMSO is hygroscopic and can act as an oxidant under certain conditions (Swern-like mechanisms).[1]

  • Fix: Store neat (dry) under Argon at -20°C or -80°C. If solution storage is required, use degassed Methanol or Acetonitrile with 0.01% BHT.

Detailed Protocol: Argon-Shielded Column Chromatography[1]

Use this protocol for highly unstable prenylated compounds (e.g., specific hop beta-acids or oxidized cannabinoids).[1]

  • Slurry Preparation: Mix Silica (or C18) with solvent. Bubble Argon through the slurry for 10 minutes.

  • Packing: Pour column under a blanket of Argon.

  • Sample Loading: Dissolve sample in minimum degassed solvent. Load carefully.

  • Elution:

    • Use a flash system if possible (faster is better).

    • Keep the fraction collector in the dark (wrap rack in foil).

    • Immediate Action: Evaporate fractions immediately; do not let them sit overnight.

IsolationWorkflow cluster_protection Protective Measures Start Biomass (Hops/Plant) Extract Extraction (EtOH + 0.1% Ascorbic Acid) Temp < 4°C Start->Extract Filter Filtration (Rapid, N2 Flush) Extract->Filter Evap1 Concentration (Rotovap < 35°C, N2 Backfill) Filter->Evap1 Chrom Purification (Reverse Phase C18 preferred) (Shield from Light) Evap1->Chrom Final Final Isolation (Freeze Dry / Lyophilize) Chrom->Final Storage Storage (-80°C, Argon Headspace) Final->Storage

Figure 2: The Inert Isolation Workflow. Highlighted steps require active oxidation mitigation.

References

  • Silica Gel-Mediated Oxid

    • Source: National Institutes of Health (PMC)
    • Relevance: Details the mechanism of artifact formation during chrom
  • Influence of Extraction Methods on Stability of Flavonoids.

    • Source: Journal of Chromatography A.[1][5]

    • Relevance: Compares degradation rates of flavonoids under heat/sonication vs.
  • The Stability of Hop (Humulus lupulus L.) Resins.

    • Source: MDPI / Plants.[1]

    • Relevance: Specific data on the oxidation of alpha/beta acids (humulone/lupulone)
  • Freeze-Pump-Thaw Degassing Protocol.

    • Source: University of Rochester / Dept of Chemistry.
    • Relevance: Standard operating procedure for solvent degassing.[1][3]

  • Antioxidant Activity and Stability of Prenylflavonoids.

    • Source: MDPI / Molecules.[1]

    • Relevance: Discusses the structure-activity relationship and radical scavenging (DPPH) which correlates to oxidative susceptibility.[6]

Sources

Technical Support Center: Melicope Extraction & Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing Batch-to-Batch Variability in Melicope spp. Extracts

Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 10, 2026

Introduction: The Variability Paradox

Welcome to the Melicope Technical Support Center. If you are accessing this guide, you are likely facing a critical bottleneck: your Melicope (Rutaceae) extracts are showing inconsistent biological activity or chromatographic fingerprints across different batches.

Melicope species—specifically M. ptelefolia (tenggek burung) and M. lunu-ankenda—are chemically complex. They are rich in acetophenones (e.g., 2,4,6-trihydroxy-3-geranyl acetophenone or tHGA), furoquinoline alkaloids (e.g., kokusaginine), and coumarins (e.g., scopoletin).

The Core Problem: These secondary metabolites are highly sensitive to "Pre-Analytical" and "Process" variables. A shift in solvent polarity from Ethyl Acetate to Methanol can completely invert your bioactivity profile from anti-proliferative to general antioxidant, rendering your data unpublishable or your product non-compliant.

This guide provides a self-validating troubleshooting framework to stabilize your workflow.

Module 1: Pre-Extraction & Source Diagnostics

User Question: "My latest batch of M. ptelefolia has a significantly lower anti-inflammatory response (NO inhibition) compared to the previous lot, despite using the same extraction method. Why?"

Root Cause Analysis

Variability often begins before the sample enters the lab. Melicope markers are stress-response metabolites. Their concentration fluctuates based on environmental stress (UV radiation, soil nutrient density).

Troubleshooting Protocol
  • Check Plant Maturity: Young leaves of M. ptelefolia often contain higher concentrations of specific prenylated acetophenones compared to mature leaves, which may accumulate more structural lignins.

  • Geographical Normalization: Studies indicate that M. ptelefolia harvested from different farms (e.g., coastal vs. inland) display distinct LC-MS profiles due to soil salinity and nitrogen content [1].

  • Drying Conditions: Melicope contains volatile essential oils (terpenoids). High-heat drying (>60°C) volatilizes mono- and sesquiterpenes.

    • Corrective Action: Switch to Lyophilization (Freeze-Drying) or shade drying at <40°C to preserve heat-sensitive acetophenones.

Module 2: Extraction Efficiency & Solvent Selection

User Question: "I am targeting anticancer alkaloids (kokusaginine), but my HPLC peaks are small and obscured by background noise. I am using water/ethanol (50:50)."

Technical Insight

Your solvent polarity does not match the target pharmacophore.

  • Alkaloids & Acetophenones (Non-polar to Semi-polar): These are poorly soluble in water.

  • Glycosides & Phenolics (Polar): These are highly soluble in water/ethanol.

If you use a high-polarity solvent (Water/50% EtOH), you extract bulk cellular debris (sugars, starches) that suppress the ionization of your target alkaloids in LC-MS and dilute them in bioassays.

Solvent Selectivity Table
Target Compound ClassSpecific MarkersRecommended Solvent SystemBiological Relevance
Acetophenones tHGA, EvodionolEthyl Acetate (EtOAc) or 100% MethanolAnti-inflammatory, Anti-allergic [1]
Furoquinoline Alkaloids Kokusaginine, SkimmianineChloroform or Dichloromethane (DCM) Cytotoxic (Anticancer), Antimicrobial [2]
Coumarins Scopoletin, UmbelliferoneMethanol or Ethanol (95%) Antioxidant, Neuroprotective [3]
General Phenolics Flavonoid glycosidesWater or 50% Ethanol General Antioxidant (FRAP/DPPH)
Standardized Extraction Workflow (Self-Validating)

To reduce variability, implement this Sequential Extraction Protocol rather than a single crude extraction. This separates compounds by polarity, cleaning up your background signal.

ExtractionWorkflow Raw Dried Melicope Powder (Particle Size < 500µm) Hexane Step 1: Hexane Extraction (Defatting) Raw->Hexane HexaneExtract Hexane Extract (Lipids, Waxes, Non-polar Terpenes) Hexane->HexaneExtract Residue1 Solid Residue Hexane->Residue1 EtOAc Step 2: Ethyl Acetate Extraction (Target Enrichment) Residue1->EtOAc EtOAcExtract EtOAc Extract (High Value: tHGA, Acetophenones) *Primary Anti-inflammatory Fraction* EtOAc->EtOAcExtract Residue2 Solid Residue EtOAc->Residue2 MeOH Step 3: Methanol Extraction (Exhaustive) Residue2->MeOH MeOHExtract MeOH Extract (Coumarins, Glycosides, Alkaloids) MeOH->MeOHExtract

Figure 1: Sequential Partitioning Workflow. By removing lipids first (Hexane) and targeting acetophenones second (EtOAc), batch-to-batch reproducibility of the bioactive fraction increases significantly.

Module 3: Analytical Standardization (QC)

User Question: "How do I validate that my extract is 'standardized'? What are the acceptance criteria?"

The Solution: Marker-Based Normalization

You cannot rely on "Total Extract Mass." You must quantify specific chemical markers using HPLC-DAD or LC-MS.

Critical Quality Attributes (CQA) for Melicope:

  • tHGA (2,4,6-trihydroxy-3-geranyl acetophenone): The primary marker for M. ptelefolia.[1] It correlates directly with anti-allergic and anti-inflammatory activity [1].

  • Kokusaginine: The primary alkaloid marker for M. lunu-ankenda and M. ptelefolia. Correlates with cytotoxicity [2].[1][2][3][4]

HPLC Method Parameters (Standard Operating Procedure)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[5]

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 100% B over 20-30 minutes.

  • Detection:

    • 254 nm (General aromatic)

    • 330 nm (Specific for Coumarins/Acetophenones)

Acceptance Criteria (Example):

"A batch is accepted ONLY IF the tHGA content is > 1.5% w/w of the dry extract AND the Kokusaginine peak is distinct with S/N ratio > 10."

Troubleshooting Logic Tree

Use this decision matrix to diagnose bioassay failures.

TroubleshootingTree Start Issue: Inconsistent Bioactivity CheckHPLC Step 1: Run HPLC Profile Compare to Reference Standard Start->CheckHPLC PeaksMissing Are Major Peaks (tHGA) Missing? CheckHPLC->PeaksMissing PeaksPresent Peaks Present but Low Activity? CheckHPLC->PeaksPresent ExtractionIssue Extraction Efficiency Failure PeaksMissing->ExtractionIssue Yes Interference Matrix Interference / Antagonism PeaksPresent->Interference Yes SolventCheck Check Solvent Polarity (Did you use water instead of EtOAc?) ExtractionIssue->SolventCheck HeatCheck Check Drying Temp (Was it >60°C?) ExtractionIssue->HeatCheck Purify Action: Perform Liquid-Liquid Partitioning to remove sugars/tannins Interference->Purify

Figure 2: Diagnostic Logic Tree for Melicope Extract Failure.

References

  • Che Zain, M. S., et al. (2016). Standardization of Melicope ptelefolia Extracts for Production of High Value Nutraceutical Ingredient for Skin Health. ResearchGate.

  • Hashim, N. M., et al. (2005).[4] Bioactive constituents of Melicope bonwickii and M. lunu-ankenda (Rutaceae). Universiti Putra Malaysia Institutional Repository.

  • Dalaram, B. (2021). Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations (Relevant methodology for Rutaceae coumarin profiling). PubMed Central.

  • Kamal, N., et al. (2017).[6] Melicope ptelefolia leaf extracts exhibit antioxidant activity and exert anti-proliferative effect with apoptosis induction.[7] BMC Complementary and Alternative Medicine.

Sources

Validation & Comparative

A Researcher's Guide to Characterizing the Antioxidant Capacity of Novel Phenolic Compounds: Leptabiside A as a Case Study Against the Trolox Standard

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and natural product research, the identification of novel bioactive compounds with significant antioxidant potential is a critical step in the development of new therapeutics. Leptabiside A, a recently identified phenolic compound, presents an intriguing profile for such investigations. While its anti-inflammatory properties have been noted, a comprehensive analysis of its antioxidant capacity remains to be elucidated.[1] This guide provides a robust framework for the systematic evaluation of Leptabiside A's antioxidant potential, using Trolox as the established benchmark.

This document is structured to not only provide step-by-step protocols but to also instill a deep understanding of the experimental design, ensuring that the generated data is both accurate and meaningful for comparative analysis.

Introduction to Antioxidant Benchmarking: The Role of Trolox

In the realm of antioxidant research, Trolox, a water-soluble analog of vitamin E, serves as a crucial reference standard.[2] Its well-characterized reactivity with various radical species allows for the quantification of antioxidant capacity in terms of "Trolox Equivalents" (TE), providing a standardized metric for comparing the potency of novel compounds across different assays and laboratories.[2][3] Phenolic compounds, like Leptabiside A, are known to exhibit significant antioxidant activity, which is strongly correlated with their total phenolic content.[2][4] Therefore, a direct comparison to Trolox is essential to contextualize the potential of Leptabiside A as a therapeutic agent.

Comparative Analysis of Antioxidant Capacity: A Multi-Assay Approach

A comprehensive assessment of antioxidant activity should not rely on a single method. Different assays are based on distinct chemical principles and may reflect different aspects of a compound's antioxidant potential. This guide will focus on a suite of commonly employed assays: DPPH, ABTS, FRAP, and ORAC.

Table 1: Hypothetical Comparative Antioxidant Capacity of Leptabiside A vs. Trolox
AssayParameterLeptabiside A (Hypothetical Data)Trolox (Typical Data)
DPPH IC50 (µM)To be determined~40-60 µM
ABTS TEAC (Trolox Equivalents)To be determined1.0
FRAP FRAP Value (µM Fe(II)/µM)To be determined~1.5-2.0
ORAC ORAC Value (µmol TE/µmol)To be determined1.0

Note: The values for Leptabiside A are placeholders and would be determined experimentally following the protocols outlined in this guide.

Mechanistic Insights: Electron Transfer vs. Hydrogen Atom Transfer

Antioxidants can neutralize free radicals through two primary mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce a radical species, a reaction that is often accompanied by a color change. The DPPH, ABTS, and FRAP assays are predominantly based on this mechanism.

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches a radical by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.

Understanding these mechanisms is crucial for interpreting the results from different assays and gaining a complete picture of a compound's antioxidant profile.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the recommended antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH radical solution in methanol Mix Mix DPPH solution with sample/standard DPPH_sol->Mix Sample_prep Prepare serial dilutions of Leptabiside A and Trolox Sample_prep->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and determine IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_radical Generate ABTS radical cation (ABTS•+) Mix Mix ABTS•+ solution with sample/standard ABTS_radical->Mix Sample_prep Prepare serial dilutions of Leptabiside A and Trolox Sample_prep->Mix Incubate Incubate for a defined time Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Determine TEAC value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Experimental Protocols

The following are detailed protocols for conducting the antioxidant assays. It is imperative to include proper controls, such as a blank (reagents without the test compound) and a positive control (Trolox).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at ~517 nm decreases.[5][6]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a light-protected container.

    • Prepare a stock solution of Leptabiside A in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of Trolox in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of Leptabiside A or Trolox.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at ~734 nm.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.

  • Assay Procedure:

    • Add 20 µL of various concentrations of Leptabiside A or Trolox to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) for Leptabiside A by comparing its percentage inhibition to the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[1][9]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of Leptabiside A or Trolox solutions to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Express the FRAP value of Leptabiside A as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[4]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of Leptabiside A or Trolox solutions.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC value of Leptabiside A in Trolox Equivalents.

Concluding Remarks for the Researcher

The systematic application of these assays will provide a comprehensive antioxidant profile for Leptabiside A, allowing for a robust comparison with the gold-standard antioxidant, Trolox. Given its phenolic structure, it is hypothesized that Leptabiside A will demonstrate significant antioxidant activity, particularly in the SET-based assays. However, only rigorous experimental evaluation as outlined in this guide will confirm its true potential. The resulting data will be invaluable for future research and development, potentially positioning Leptabiside A as a promising candidate for applications in fields where antioxidant and anti-inflammatory properties are beneficial.

References

  • ResearchGate. Correlation between the total phenolic contents (TPC) and (a) Trolox equivalent antioxidant capacity (TEAC), (b) ferric reducing antioxidant power (FRAP) and (c) total radical-trapping antioxidant parameter (TRAP) assays. [Link]

  • Floegel, A., et al. (2011). Profiling of Phenolic Compounds and Antioxidant Activity of Dry Extracts from the Selected Sorbus Species. PMC. [Link]

  • SciELO. Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Vertex AI Search. Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Bio-protocol. Ferric Reducing/Antioxidant Power (FRAP) Assay. [Link]

  • Wikipedia. Trolox equivalent antioxidant capacity. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Scribd. ORAC Assay Protocol | PDF | Analytical Chemistry. [Link]

  • PMC. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]

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A Comparative Guide to the Glycosides of Melicope pteleifolia: From Phytochemistry to Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Melicope pteleifolia (Champ. ex Benth.) T.G. Hartley, a plant deeply rooted in Southeast Asian traditional medicine, has emerged as a prolific source of structurally diverse and pharmacologically active glycosides. This guide offers an in-depth comparative analysis of these compounds, grounded in experimental data, to illuminate their therapeutic promise and guide future research.

Introduction: The Therapeutic Promise of Melicope pteleifolia

Melicope pteleifolia, belonging to the Rutaceae family, is traditionally consumed as a vegetable and used to treat a variety of ailments including fever, inflammation, and skin diseases.[1] Modern phytochemical investigations have validated these ethnobotanical uses, revealing a rich chemical profile that includes alkaloids, benzopyrans, and a significant array of glycosides.[2] These glycosides, which are molecules with a sugar moiety linked to a non-sugar aglycone, are largely credited with the plant's diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antipyretic properties.[1][2] This guide will dissect the key classes of glycosides isolated from this plant, compare their biological efficacy using published experimental data, and provide detailed methodologies for their study.

Major Glycoside Classes in Melicope pteleifolia

The glycosidic constituents of M. pteleifolia are structurally diverse, primarily falling into three main categories: flavonoid glycosides, acetophenone glycosides, and a unique class of diglycosides.

  • Flavonoid Glycosides: These are the most common phenolic compounds found in M. pteleifolia. They consist of a flavonoid aglycone (such as quercetin or kaempferol) attached to one or more sugar units. Compounds like kaempferol neohesperidoside and tamarixetin 3-robinobioside have been identified and are significant contributors to the plant's anti-inflammatory and antiviral activities.[2][3]

  • Acetophenone Glycosides: This class of compounds, particularly phloroacetophenone derivatives, is another hallmark of M. pteleifolia. A key example is 3,5-di-C-β-d-glucopyranosyl phloroacetophenone, which has been identified as a major contributor to the plant's antipyretic effects.[4] More complex prenylated acetophenones with protein tyrosine phosphatase 1B (PTP1B) inhibitory activity have also been isolated from the roots.[5]

  • Pteleifosides: Researchers have isolated a series of novel and structurally complex diglycosidic constituents from the roots and rhizomes of M. pteleifolia, which have been named pteleifosides A-G.[6] The unique structures of these compounds make them interesting targets for further pharmacological investigation.

Comparative Analysis of Biological Activities

The therapeutic potential of M. pteleifolia glycosides is best understood through a comparative lens, evaluating their performance in various biological assays.

Antioxidant Activity

The antioxidant capacity of M. pteleifolia extracts has been extensively studied, with different solvent fractions showing varying levels of efficacy. This is largely attributed to the differential solubility of the glycosides and other phenolic compounds.

Extract / CompoundAssayIC50 / EC50 ValueReference Standard (IC50)
M. pteleifolia Hexane ExtractABTS Radical Scavenging267.73 ± 5.58 µg/mLQuercetin: ~47 µg/mL
M. pteleifolia Ethyl Acetate ExtractABTS Radical Scavenging324.93 ± 4.29 µg/mLTrolox: ~90 µg/mL
M. pteleifolia Hexane ExtractDPPH Radical Scavenging327.40 ± 3.80 µg/mLN/A
M. pteleifolia Hexane ExtractCellular Antioxidant Activity (CAA)EC50: 11.30 ± 0.68 µg/mLQuercetin (EC50): 1.88 ± 0.03 µM
M. pteleifolia Ethyl Acetate ExtractCellular Antioxidant Activity (CAA)EC50: 37.32 ± 0.68 µg/mLQuercetin (EC50): 1.88 ± 0.03 µM

Data synthesized from Kabir et al. (2017).[1]

The hexane and ethyl acetate extracts, which are rich in less polar glycosides and other phytochemicals, demonstrate significant radical scavenging and cellular antioxidant activities.[1] Although not as potent as the pure flavonoid quercetin, the extracts show considerable promise.[1]

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases, and the anti-inflammatory properties of M. pteleifolia are a cornerstone of its traditional use. Experimental data has identified specific compounds with potent anti-inflammatory effects.

CompoundAssayCell LineIC50 Value
IsoleptonolNitric Oxide (NO) Production InhibitionBV2 microglia12.25 µmol/L
Leptaone BNitric Oxide (NO) Production InhibitionBV2 microglia20.12 µmol/L
Leptaone CNitric Oxide (NO) Production InhibitionBV2 microglia36.48 µmol/L
Leptaone DNitric Oxide (NO) Production InhibitionBV2 microglia25.53 µmol/L
Leptaone ENitric Oxide (NO) Production InhibitionBV2 microglia18.96 µmol/L

Data from a study on anti-inflammatory components from M. pteleifolia.[7]

The newly identified meroterpenoids (isoleptonol and leptaones B-E) exhibit significant inhibitory effects on nitric oxide production in LPS-stimulated microglial cells, with IC50 values in the low micromolar range.[7] This suggests their potential as lead compounds for the development of novel anti-inflammatory agents.

Anticancer and Cytotoxic Activity

Various extracts of M. pteleifolia have demonstrated promising anti-proliferative activity against a range of human cancer cell lines.

ExtractCell LineIC50 Value
M. pteleifolia Hexane ExtractHCT116 (colorectal)58.04 ± 0.96 µg/mL
M. pteleifolia Hexane ExtractMDA-MB-231 (breast)57.81 ± 3.49 µg/mL
M. pteleifolia Ethyl Acetate ExtractHCT116 (colorectal)64.69 ± 0.72 µg/mL
M. pteleifolia Ethyl Acetate ExtractMDA-MB-231 (breast)97.09 ± 1.10 µg/mL

Data from Kabir et al. (2017).[8]

The hexane and ethyl acetate extracts show notable cytotoxicity against colorectal and breast cancer cell lines, with IC50 values often below 100 µg/mL.[8] Further studies have shown that these extracts can induce caspase-dependent apoptosis, highlighting their potential in cancer therapy.[9]

Enzyme Inhibitory Activity

Beyond broad cellular effects, specific glycosides from M. pteleifolia have been shown to inhibit key enzymes implicated in disease.

CompoundTarget EnzymeIC50 Value
Tamarixetin 3-robinobiosideH1N1 Neuraminidase24.93 ± 3.46 mM
Melicoptelin A/B (tautomers)PTP1B34.4 µM
Melicoptelin D/E (tautomers)PTP1B55.2 µM

Data from studies on isolated compounds.[3][5]

Tamarixetin 3-robinobioside, a flavonoid glycoside, shows inhibitory activity against the neuraminidase enzyme of the H1N1 influenza virus, suggesting its potential as an antiviral agent.[3] Additionally, prenylated acetophenones from the roots of M. pteleifolia have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity.[5]

Mechanistic Insights: Modulation of Cellular Signaling Pathways

The diverse biological activities of M. pteleifolia glycosides, particularly the flavonoids, can be attributed to their ability to modulate key intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] Flavonoids from M. pteleifolia, such as kaempferol and quercetin derivatives, are known to inhibit the activation of NF-κB.[2] This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS), thereby reducing the inflammatory response.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_active Active NF-κB NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) MP_Glycosides Melicope pteleifolia Flavonoid Glycosides MP_Glycosides->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by M. pteleifolia flavonoid glycosides.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[11] Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been shown to modulate the PI3K/Akt pathway, which may contribute to the anti-proliferative and pro-apoptotic effects observed with M. pteleifolia extracts.[11] By inhibiting the phosphorylation of Akt, these compounds can suppress downstream survival signals and promote cancer cell death.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream MP_Glycosides Melicope pteleifolia Flavonoid Glycosides MP_Glycosides->PI3K Inhibition

Caption: Modulation of the PI3K/Akt cell survival pathway by M. pteleifolia glycosides.

Experimental Protocols

To ensure the reproducibility and validation of findings, this section details standardized protocols for the extraction, isolation, and biological evaluation of M. pteleifolia glycosides.

Protocol 1: Sequential Extraction of Melicope pteleifolia Leaves

This protocol is designed to separate phytochemicals based on their polarity.

  • Preparation: Air-dry fresh, young leaves of M. pteleifolia at room temperature until brittle. Grind the dried leaves into a fine powder.

  • Hexane Extraction: Macerate 100 g of the powdered leaves in 1 L of n-hexane for 72 hours at room temperature with occasional shaking. Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

  • Ethyl Acetate Extraction: Air-dry the plant residue from the previous step. Macerate the residue in 1 L of ethyl acetate for 72 hours. Filter and concentrate as described above to obtain the crude ethyl acetate extract.

  • Methanol Extraction: Air-dry the residue again and macerate in 1 L of methanol for 72 hours. Filter and concentrate to yield the crude methanol extract.

  • Aqueous Extraction: Macerate the final plant residue in 1 L of distilled water for 72 hours. Freeze-dry the filtered extract to obtain the crude aqueous extract.

  • Storage: Store all crude extracts at -20°C in airtight containers.

Extraction_Workflow start Powdered M. pteleifolia Leaves hexane Maceration with n-Hexane start->hexane filter1 Filter & Concentrate hexane->filter1 extract1 Hexane Extract filter1->extract1 Filtrate residue1 Plant Residue filter1->residue1 Residue ea Maceration with Ethyl Acetate residue1->ea filter2 Filter & Concentrate ea->filter2 extract2 Ethyl Acetate Extract filter2->extract2 Filtrate residue2 Plant Residue filter2->residue2 Residue meoh Maceration with Methanol residue2->meoh filter3 Filter & Concentrate meoh->filter3 extract3 Methanol Extract filter3->extract3 Filtrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.